molecular formula C10H13NO B2686219 2,3,4,5-Tetrahydro-1-benzoxepin-5-amine CAS No. 145348-77-2

2,3,4,5-Tetrahydro-1-benzoxepin-5-amine

Cat. No.: B2686219
CAS No.: 145348-77-2
M. Wt: 163.22
InChI Key: QJQARXIEBJBMRM-UHFFFAOYSA-N
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Description

2,3,4,5-Tetrahydro-1-benzoxepin-5-amine is a useful research compound. Its molecular formula is C10H13NO and its molecular weight is 163.22. The purity is usually 95%.
BenchChem offers high-quality 2,3,4,5-Tetrahydro-1-benzoxepin-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3,4,5-Tetrahydro-1-benzoxepin-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,4,5-tetrahydro-1-benzoxepin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c11-9-5-3-7-12-10-6-2-1-4-8(9)10/h1-2,4,6,9H,3,5,7,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJQARXIEBJBMRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2OC1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145348-77-2
Record name 2,3,4,5-tetrahydro-1-benzoxepin-5-amine
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Foundational & Exploratory

Chemical structure and properties of 2,3,4,5-Tetrahydro-1-benzoxepin-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Classification: Privileged Heterocyclic Scaffold Primary Application: Medicinal Chemistry (CNS & Cardiovascular Ligand Design) CAS Registry Number: 37483-67-3 (Hydrochloride salt)

Part 1: Executive Summary & Structural Significance

The 2,3,4,5-tetrahydro-1-benzoxepin-5-amine core represents a "privileged structure" in drug discovery—a molecular framework capable of providing high-affinity ligands for diverse biological targets by modifying its substituents. Unlike its six-membered homolog (chroman-4-amine), the seven-membered oxepine ring introduces unique conformational flexibility and steric bulk, making it particularly valuable for targeting G-protein coupled receptors (GPCRs) and ion channels where induced-fit binding is critical.

This scaffold is chemically defined by a benzene ring fused to a saturated seven-membered oxygen-containing ring (oxepane), with a primary amine positioned at the benzylic carbon (C5). This C5 position is a chiral center, offering opportunities for enantioselective interactions with protein targets such as the NMDA receptor (GluN2B subunit) and serotonin transporters.

Part 2: Physicochemical & Conformational Profiling
2.1 Key Physicochemical Properties

The following data represents the core profile for the hydrochloride salt, the most common form for stability and solubility.

PropertyValue / DescriptionRelevance
Molecular Formula C₁₀H₁₃NO[1][2] · HClCore stoichiometry
Molecular Weight 199.68 g/mol (salt); 163.22 g/mol (free base)Fragment-based drug design compliant (<300 Da)
LogP (Predicted) 1.5 – 1.9 (Free Base)High CNS penetration potential (BBB permeable)
H-Bond Donors 2 (Amine NH₂)Critical for receptor anchoring (e.g., Asp residues)
H-Bond Acceptors 2 (Ether O, Amine N)Interactions with backbone amides or water bridges
pKa (Conjugate Acid) ~9.5Predominantly ionized at physiological pH (pH 7.4)
Solubility High in water (as HCl), DMSO, MethanolSuitable for aqueous bioassays
2.2 Conformational Analysis: The "Seven-Membered Twist"

Unlike the rigid chair conformation of cyclohexane or chroman, the tetrahydro-1-benzoxepin ring exists in a dynamic equilibrium between twist-chair and twist-boat conformers.

  • Steric Implication: The C5-amine can adopt either a pseudo-axial or pseudo-equatorial orientation.

  • Bioactivity: In NMDA receptor antagonists, the pseudo-equatorial orientation often favors binding pockets that require a flat, extended topology, whereas the pseudo-axial orientation can induce steric clashes.

  • Inversion Barrier: The energy barrier for ring inversion is relatively low (~8-10 kcal/mol), meaning the molecule can adjust its shape to fit the binding site ("induced fit"), a distinct advantage over rigid bicyclic systems.

Part 3: Synthetic Methodologies

The synthesis of this core typically follows two major strategies: Cyclization-Reductive Amination (Standard) or Ring-Closing Metathesis (Modern).

3.1 Synthesis Workflow Diagram (DOT)

Synthesis_Pathway Phenol 2-Hydroxyacetophenone (Precursor) Ether Phenoxybutyrate Ester Phenol->Ether Alkylation (Ethyl 4-bromobutyrate, K2CO3) Acid Phenoxybutyric Acid Ether->Acid Hydrolysis (NaOH) Ketone 3,4-Dihydro-1-benzoxepin-5(2H)-one (Key Intermediate) Acid->Ketone Friedel-Crafts Cyclization (PPA or PPE, Heat) Oxime Oxime Intermediate Ketone->Oxime NH2OH·HCl, NaOAc Amine 2,3,4,5-Tetrahydro-1-benzoxepin-5-amine (Target) Ketone->Amine Alt: Reductive Amination (NH4OAc, NaBH3CN) Oxime->Amine Reduction (H2/Pd-C or LiAlH4)

Figure 1: Synthetic pathway from commercially available phenols to the benzoxepin-5-amine core.

Part 4: Experimental Protocols

Self-Validating System: This protocol uses the Friedel-Crafts/Reductive Amination route, which is robust and scalable. The formation of the ketone intermediate is the critical quality control point.

4.1 Step 1: Synthesis of the Ketone Intermediate

Target: 3,4-Dihydro-1-benzoxepin-5(2H)-one (CAS: 315575)

  • Alkylation: Dissolve 2-hydroxyacetophenone (1.0 eq) in DMF. Add K₂CO₃ (2.0 eq) and ethyl 4-bromobutyrate (1.2 eq). Stir at 60°C for 4 hours. Confirm conversion by TLC (Hexane/EtOAc 4:1).

  • Hydrolysis: Treat the ester with 10% NaOH (aq) and reflux for 2 hours. Acidify with HCl to precipitate 4-(2-acetylphenoxy)butanoic acid.

  • Cyclization: Mix the acid with Polyphosphoric Acid (PPA) (10g per 1g acid). Heat to 100°C for 2 hours.

    • Mechanism:[3][4] Intramolecular Friedel-Crafts acylation.[3]

    • Validation: Quench into ice water. Extract with DCM. The product should be a pale yellow oil.

    • QC Check: IR spectrum must show a strong carbonyl peak at ~1680 cm⁻¹ (conjugated ketone).

4.2 Step 2: Reductive Amination to the Amine

Target: 2,3,4,5-Tetrahydro-1-benzoxepin-5-amine HCl[5][6]

  • Imine Formation: Dissolve the ketone (10 mmol) in dry Methanol (50 mL). Add Ammonium Acetate (100 mmol, 10 eq) to ensure saturation. Stir at RT for 30 mins.

  • Reduction: Cool to 0°C. Cautiously add Sodium Cyanoborohydride (NaBH₃CN) (15 mmol, 1.5 eq).

    • Note: Maintain pH ~6 with acetic acid if necessary to catalyze imine formation.

  • Workup: Stir for 12 hours. Quench with 6N HCl (to decompose borate complexes and generate the salt). Evaporate methanol.

  • Isolation: Basify the aqueous residue to pH 12 with NaOH (free base separates as oil). Extract with DCM. Dry over MgSO₄.

  • Salt Formation: Dissolve free base in diethyl ether. Add 2M HCl in ether dropwise. The white precipitate is the target hydrochloride salt.

    • Yield: Typically 60-75%.

Part 5: Pharmacological Applications & SAR

The benzoxepin-5-amine scaffold is a bioisostere for the tetralin-1-amine and chroman-4-amine cores. Its larger ring size alters the vector of the amine group, often improving selectivity for specific GPCR subtypes.

5.1 Structure-Activity Relationship (SAR) Logic

SAR_Logic Core Benzoxepin-5-amine Core R_Amine N-Substitution (Methyl/Benzyl) Core->R_Amine R_Ring Aromatic Substitution (C7/C8 Halogens) Core->R_Ring Chirality C5 Stereochemistry (R vs S) Core->Chirality NMDA NMDA GluN2B (Antagonist) R_Amine->NMDA Benzyl groups increase affinity SERT Serotonin Transporter (Inhibitor) R_Ring->SERT C8-Cl enhances potency Chirality->NMDA (S)-enantiomer often preferred Sigma Sigma-1 Receptor (Ligand) Chirality->Sigma Stereospecific binding

Figure 2: SAR map highlighting critical modification points and their biological impact.

5.2 Mechanistic Insights
  • NMDA Receptor (GluN2B): Derivatives with a benzyl group on the nitrogen (e.g., exepanol analogs) fit into the hydrophobic pocket of the GluN2B subunit. The 7-membered ring provides the necessary spacer length to position the aromatic tail correctly.

  • Serotonin Modulation: The primary amine mimics the terminal amine of serotonin. The oxygen atom in the ring acts as a hydrogen bond acceptor, mimicking the hydroxyl of serotonin or the ether of paroxetine.

Part 6: References
  • PubChem. (2025).[5] Compound Summary: 8-Chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine.[5][6] National Library of Medicine. Retrieved from [Link]

  • Hazem Ahmed et al. (2019). Structure-Affinity Relationships of 2,3,4,5-Tetrahydro-1H-3-benzazepine and... Analogues for Imaging GluN2B Subunit-Containing NMDA Receptors. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Anderson, D. et al. (2015). One-Pot Synthesis of 5-Amino-2,5-dihydro-1-benzoxepines: Access to Pharmacologically Active Heterocyclic Scaffolds. The Journal of Organic Chemistry. Retrieved from [Link]

Sources

The Synthesis of Benzoxepine Amines: A Strategic Review of Core Pathways

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Medicinal Chemists

Introduction: The Significance of the Benzoxepine Amine Scaffold

The benzoxepine moiety, a seven-membered oxygen-containing heterocycle fused to a benzene ring, is a privileged scaffold in medicinal chemistry. Its non-planar, conformationally flexible structure allows for precise three-dimensional interactions with biological targets. When functionalized with an amine group, the resulting benzoxepine amines exhibit a wide spectrum of pharmacological activities, making them critical components in modern drug discovery programs. These compounds have been investigated for their potential as cardiovascular agents, antidepressants, and modulators of various central nervous system (CNS) targets.

This guide provides a comprehensive overview of the primary synthetic strategies employed to construct the benzoxepine amine core. We will delve into the mechanistic underpinnings of key reactions, discuss the rationale behind methodological choices, and provide actionable protocols for the practicing chemist. The focus is not merely on the "how" but on the "why," offering insights into the strategic decisions that drive successful synthesis in this important area of research.

Strategic Disconnections and Key Synthetic Paradigms

The construction of the benzoxepine amine framework can be approached from several distinct strategic viewpoints. The choice of pathway is often dictated by the desired substitution pattern, stereochemical requirements, and the availability of starting materials. The core challenge typically lies in the efficient formation of the seven-membered oxepine ring, a process that can be entropically disfavored.

Here, we will explore three dominant paradigms:

  • Ring-Closing Metathesis (RCM): A powerful and versatile method for forming the seven-membered ring from a diene precursor.

  • Intramolecular Cyclization Strategies: Classic and reliable methods involving the formation of a key ether or carbon-carbon bond to close the ring.

  • Post-Cyclization Amination: A strategy where the benzoxepine core is first constructed, followed by the introduction of the amine functionality.

G cluster_main Benzoxepine Amine Core cluster_strategies Synthetic Strategies cluster_precursors Key Precursors Core Benzoxepine Amine RCM Ring-Closing Metathesis (RCM) Core->RCM Disconnect C=C Cyclization Intramolecular Cyclization Core->Cyclization Disconnect C-O or C-C PostAmination Post-Cyclization Amination Core->PostAmination Disconnect C-N Diene Acyclic Diene RCM->Diene Phenol Substituted Phenol Cyclization->Phenol Ketone Benzoxepinone PostAmination->Ketone

Figure 1: Core synthetic disconnections for the benzoxepine amine scaffold.

Part 1: Ring-Closing Metathesis (RCM) for Oxepine Formation

Ring-Closing Metathesis (RCM) has emerged as a premier strategy for constructing medium-sized rings, including the seven-membered benzoxepine system.[1][2] The reaction utilizes well-defined ruthenium catalysts (e.g., Grubbs' catalysts) to facilitate the intramolecular coupling of two terminal alkenes, releasing ethylene as the only byproduct.[3] This method is particularly valued for its high functional group tolerance and its ability to proceed under mild reaction conditions.[2]

Causality and Strategic Choice

The primary driver for choosing an RCM approach is its effectiveness in overcoming the entropic barrier to forming a seven-membered ring.[4][5] The reaction is often high-yielding and predictable. A key synthetic consideration is the preparation of the requisite diene precursor, which typically involves the allylation of a substituted phenol and subsequent attachment of a second allyl group to a suitable position on a side chain.[6]

A particularly elegant strategy involves the combination of a thermally mediated Overman rearrangement with RCM in a one-pot process.[7][8] This approach simultaneously installs the amine functionality (as a protected derivative) and sets the stage for the crucial ring-closing step.

RCM_Pathway cluster_precursor Precursor Synthesis cluster_onepot One-Pot Transformation cluster_product Product Phenol 2-Allyloxyaryl Precursor Imidate Allylic Trichloroacetimidate Phenol->Imidate [1] Alcohol Formation [2] CCl3CN, DBU Rearrangement Overman Rearrangement Imidate->Rearrangement Heat (Toluene) RCM Ring-Closing Metathesis (RCM) Rearrangement->RCM Grubbs' Catalyst Product 5-Amino-2,5-dihydro- 1-benzoxepine RCM->Product

Figure 2: The Overman rearrangement/RCM one-pot pathway to benzoxepine amines.

Experimental Protocol: One-Pot Overman/RCM Synthesis[7][8]

This protocol describes the synthesis of a 5-amino-substituted 2,5-dihydro-1-benzoxepine from an allylic alcohol precursor.

Step 1: Formation of the Allylic Trichloroacetimidate

  • To a solution of the allylic alcohol (1.0 equiv) in anhydrous dichloromethane (0.2 M) at 0 °C, add trichloroacetonitrile (1.5 equiv).

  • Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2 hours, monitoring by TLC until the starting material is consumed.

  • Concentrate the reaction mixture in vacuo. The crude trichloroacetimidate is typically used in the next step without further purification.

Step 2: One-Pot Overman Rearrangement and Ring-Closing Metathesis

  • Dissolve the crude allylic trichloroacetimidate from Step 1 in anhydrous toluene (0.02 M).

  • Add potassium carbonate (K₂CO₃) (2.0 equiv).

  • Heat the mixture to reflux (approx. 110 °C) for 18 hours to effect the Overman rearrangement.

  • Cool the mixture to 80 °C.

  • Add a solution of Grubbs' second-generation catalyst (5 mol %) in anhydrous toluene.

  • Maintain the temperature at 80 °C and stir for 4 hours.

  • Cool the reaction to room temperature, filter through a pad of celite, and concentrate in vacuo.

  • Purify the residue by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the desired 5-(trichloroacetamido)-2,5-dihydro-1-benzoxepine.

StepKey ReagentsCatalystTypical YieldReference
Imidate FormationTrichloroacetonitrileDBU>95% (crude)[8]
Overman/RCMToluene, K₂CO₃Grubbs' II70-98%[7][8]

Part 2: Intramolecular Cyclization Strategies

Before the advent of RCM, intramolecular cyclization was the cornerstone of benzoxepine synthesis. These methods remain highly relevant and often provide more cost-effective routes. The core principle involves preparing an acyclic precursor containing a nucleophile and an electrophile positioned to favor a 7-endo-trig or 7-exo-tet cyclization.

A. Intramolecular Williamson Ether Synthesis (Ullmann-type)

This classical approach involves the intramolecular reaction of a phenol with an alkyl halide tethered by a suitable linker.[9] The reaction is typically promoted by a base (to deprotonate the phenol) and often catalyzed by copper salts in what is known as an Ullmann condensation.[10][11][12]

Causality and Strategic Choice: This strategy is robust and utilizes readily available starting materials. The main challenge lies in potential competing intermolecular reactions and the often harsh conditions (high temperatures) required for the Ullmann variant.[10] The choice of a strong, non-nucleophilic base and dilute conditions is critical to favor the desired intramolecular pathway.

Ullmann_Pathway Start Substituted Salicylaldehyde Intermediate o-(Haloalkyl)phenol Intermediate Start->Intermediate Multistep synthesis (e.g., alkylation, reduction) Product 2,3,4,5-Tetrahydro- 1-benzoxepine Core Intermediate->Product Intramolecular Williamson Ether Synthesis (Base, e.g., K2CO3, NaH) or Ullmann Condensation (Cu catalyst) FinalProduct Benzoxepine Amine Product->FinalProduct Functional Group Interconversion (e.g., Reductive Amination)

Figure 3: General pathway for benzoxepine synthesis via intramolecular etherification.

B. Intramolecular Friedel-Crafts Acylation

For the synthesis of benzoxepinones (ketone-containing benzoxepines), an intramolecular Friedel-Crafts acylation is a powerful tool.[13][14] This reaction involves the cyclization of a phenoxy-substituted acyl chloride or carboxylic acid onto the aromatic ring, catalyzed by a strong Lewis acid like AlCl₃ or a Brønsted acid like polyphosphoric acid (PPA).[15][16] The resulting ketone can then serve as a handle for introducing the amine functionality.

Causality and Strategic Choice: This method is excellent for producing benzoxepinones, which are versatile intermediates.[13] The regioselectivity of the cyclization is governed by the electronic nature of the aromatic ring; cyclization occurs preferentially at the most nucleophilic position. A key consideration is that the aromatic ring must not contain strongly deactivating groups, which would inhibit the electrophilic aromatic substitution.[14]

Part 3: Post-Cyclization Introduction of the Amine

In many synthetic campaigns, it is more efficient to first construct the core benzoxepine ring and then introduce the amine functionality at a late stage. This approach is particularly useful when the desired amine is primary or secondary, as these groups can be incompatible with many organometallic reagents or require protection.

Reductive Amination of Benzoxepinones

The most common method for late-stage amination is the reductive amination of a benzoxepinone intermediate.[17][18] This reaction proceeds via the initial formation of an imine or enamine intermediate upon reaction of the ketone with an amine (or ammonia source), followed by in-situ reduction.[19]

Causality and Strategic Choice: Reductive amination offers a direct and highly controlled route to a diverse range of primary, secondary, and tertiary amines.[18] The choice of reducing agent is critical. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are favored because they are mild enough to selectively reduce the protonated iminium ion in the presence of the starting ketone, allowing the reaction to be performed in one pot.[18][19]

Reductive_Amination_Workflow Ketone Benzoxepinone (C=O) Imine Imine/Iminium Ion Intermediate (C=N+) Ketone->Imine Amine Amine Source (R2NH or NH3) Amine->Imine Condensation (weakly acidic pH) Product Benzoxepine Amine (C-N) Imine->Product ReducingAgent Reducing Agent (e.g., NaBH3CN) ReducingAgent->Product Reduction

Figure 4: Workflow for reductive amination to install amine functionality.

Experimental Protocol: Reductive Amination

This protocol provides a general procedure for the synthesis of a secondary amine from a benzoxepinone.

  • In a round-bottom flask, dissolve the benzoxepinone (1.0 equiv) in a suitable solvent such as methanol or 1,2-dichloroethane (0.1 M).

  • Add the primary amine (1.2 equiv) followed by acetic acid (2.0 equiv) to catalyze imine formation.

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium cyanoborohydride (NaBH₃CN) (1.5 equiv) portion-wise over 10 minutes. Caution: NaBH₃CN is toxic and releases HCN gas upon contact with strong acid. Ensure the reaction is performed in a well-ventilated fume hood.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Quench the reaction by the slow addition of aqueous NaOH solution (1 M) until the pH is basic.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography or crystallization to yield the target benzoxepine amine.

Conclusion and Future Outlook

The synthesis of benzoxepine amines is a mature field with a rich arsenal of synthetic methodologies. Ring-closing metathesis offers unparalleled efficiency for complex targets, while classic intramolecular cyclizations provide robust and scalable routes. Late-stage functionalization via methods like reductive amination allows for rapid diversification and the generation of compound libraries for screening.

Future developments will likely focus on enantioselective methods to control the stereochemistry of the amine-bearing center, employing chiral catalysts for cyclization or asymmetric reduction processes.[20] Furthermore, the application of photoredox catalysis and C-H activation strategies may open new, more atom-economical pathways to these valuable pharmacological scaffolds. The continued innovation in synthetic chemistry will undoubtedly accelerate the discovery of new benzoxepine amine-based therapeutics.

References

  • Advances in the Synthesis and Pharmacological Applications of Heterocyclic Scaffolds: Benzoxepine and Benzothiepine Derivatives. (2023). International Journal of Scientific Research in Modern Science and Technology.
  • Synthesis of Benzoxepine Derivatives via Two‐Fold Tandem Met
  • Synthesis of Benzoxepine Derivatives via Two‐Fold Tandem Met
  • Visible-light-induced radical cascade cyclization of 1-(allyloxy)-2-(1-arylvinyl)benzenes with sulfonyl chlorides for the synthesis of sulfonated benzoxepines. (2021). Organic Chemistry Frontiers.
  • Radical Cascade Nitro-Cyclization Reaction of Oxygen-Linked 1,7-Dienes for the Synthesis of NO2-Substituted Benzoxepines. (2025). The Journal of Organic Chemistry.
  • One-Pot Synthesis of 5-Amino-2,5-dihydro-1-benzoxepines: Access to Pharmacologically Active Heterocyclic Scaffolds. (2015). PubMed.
  • Synthesis of benzoxepines. (n.d.). Organic Chemistry Portal.
  • One-Pot Synthesis of 5-Amino-2,5-dihydro-1-benzoxepines: Access to Pharmacologically Active Heterocyclic Scaffolds. (2015). The Journal of Organic Chemistry.
  • Pictet–Spengler reaction. (n.d.). Wikipedia.
  • Revisiting the Ullmann-ether reaction: a concise and amenable synthesis of novel dibenzoxepino[4,5-d]pyrazoles by intramolecular etheration of 4,5-(o,o'-halohydroxy)arylpyrazoles. (2002). PubMed.
  • Mitsunobu reaction. (n.d.). Wikipedia.
  • Ullmann condens
  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. (2022). Molecules.
  • Reductive amin
  • Synthesis and Redox Ring Cleavage of cis-1,3,4,5-Tetrahydrobenzo[c]oxepines. (2025).
  • Ring-closing met
  • Synthesis and Chemical Transformations of Benzoxazepines. (2025).
  • Radical Cascade Nitro-Cyclization Reaction of Oxygen-Linked 1,7-Dienes for the Synthesis of NO2-Substituted Benzoxepines. (2025). PubMed.
  • Pictet-Spengler Reaction. (2021). J&K Scientific LLC.
  • Mitsunobu Reaction. (n.d.). Organic Chemistry Portal.
  • friedel-crafts acyl
  • Total synthesis of natural products based on hydrogenation of aromatic rings. (2026). Beilstein Journal of Organic Chemistry.
  • Friedel-Crafts Acyl
  • How Does Ring-Closing Metathesis (RCM) Help Build Complex Cyclic Molecules? (2025). Apeiron Synthesis.
  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry.
  • Mitsunobu Reaction. (n.d.). Master Organic Chemistry.
  • Mitsunobu Reaction. (2025). Chemistry Steps.
  • Reductive Amin
  • Catalytic Enantioselective Synthesis of 1,4-Benzodioxepines. (2020). Organic Chemistry Portal.
  • The Pictet-Spengler Reaction Upd
  • Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles. (2019). Beilstein Journal of Organic Chemistry.
  • The Pictet-Spengler Reaction Updates Its Habits. (2025).
  • Chemical Reaction Kinetics of the Pictet-Spengler Reaction. (n.d.). Digital Commons@DePaul.
  • Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. (2017). SUNY-ESF.
  • EAS Reactions (3)
  • 7-methyl-2,3,4,5-tetrahydro-1-benzoxepine. (2025). ChemSynthesis.
  • Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). (2023). Beilstein Journal of Organic Chemistry.
  • One-Pot Synthesis of 5-Amino-2,5-dihydro-1-benzoxepines: Access to Pharmacologically Active Heterocyclic Scaffolds. (n.d.). OUCI.
  • Applications of Friedel–Crafts reactions in total synthesis of n
  • The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. (2018).
  • Benzoxepin. (n.d.). Wikipedia.
  • Ullmann Reaction. (n.d.). Thermo Fisher Scientific.
  • Ullmann Coupling & other Cu Catalyzed reactions. (n.d.). Organic Synthesis.
  • Ullmann Reaction. (n.d.). Organic Chemistry Portal.
  • Hydrogenation Catalysts. (n.d.). Tokyo Chemical Industry.

Sources

Methodological & Application

Technical Guide: Synthesis & Application of 2,3,4,5-Tetrahydro-1-benzoxepin-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis and application of 2,3,4,5-Tetrahydro-1-benzoxepin-5-amine , a privileged heterocyclic scaffold in medicinal chemistry. This compound serves as a critical pharmacophore in the development of GPCR ligands, particularly for serotonergic and histaminergic targets, and has been investigated for its potential in modulating acyl-CoA:cholesterol acyltransferase (ACAT) activity.

Strategic Overview & Retrosynthetic Logic

The synthesis of 2,3,4,5-tetrahydro-1-benzoxepin-5-amine (hereafter Target 1 ) is governed by the stability of the seven-membered oxepine ring. Unlike smaller heterocycles, the benzoxepine system requires careful conformational control during functionalization to avoid ring contraction or elimination side reactions.[1]

The most robust and scalable route to Target 1 proceeds via the Reductive Amination of the corresponding ketone precursor, 3,4-dihydro-1-benzoxepin-5(2H)-one .[1] This pathway is preferred over nucleophilic substitution on a halide due to the tendency of 5-halo-benzoxepines to undergo elimination to the enol ether.[1]

Retrosynthetic Analysis (Diagram)

Retrosynthesis Target Target: 5-Amino-2,3,4,5-tetrahydro-1-benzoxepin Imine Intermediate: Imine / Oxime Species Imine->Target Reduction (H2/Pd or Hydride) Ketone Precursor: 3,4-Dihydro-1-benzoxepin-5(2H)-one Ketone->Imine Amine Condensation Phenol Starting Material: Phenol + Gamma-Butyrolactone derivative Phenol->Ketone Cyclization (PPA or Friedel-Crafts)

Figure 1: Retrosynthetic disconnection showing the ketone-amine interchange as the critical diversity point.[1]

Detailed Synthetic Protocol

This protocol describes the conversion of 3,4-dihydro-1-benzoxepin-5(2H)-one to the target amine via an oxime intermediate, followed by catalytic hydrogenation.[1] This two-step sequence offers higher purity profiles compared to direct reductive amination with cyanoborohydrides, which often yields dialkylated byproducts.[1]

Phase A: Oximation of the Ketone[1]

Rationale: Direct amination can be reversible and equilibrium-limited.[1] Converting the ketone to a crystalline oxime locks the nitrogen into the scaffold, providing a stable intermediate that can be purified before the sensitive reduction step.[1]

Reagents & Equipment:

  • Substrate: 3,4-Dihydro-1-benzoxepin-5(2H)-one (1.0 eq)

  • Reagent: Hydroxylamine hydrochloride (1.5 eq)[1]

  • Base: Sodium acetate (anhydrous, 2.0 eq)

  • Solvent: Ethanol/Water (3:1 v/v)[1]

  • Apparatus: 250 mL round-bottom flask, reflux condenser, magnetic stirring.

Step-by-Step Methodology:

  • Dissolution: Charge the reaction vessel with 3,4-dihydro-1-benzoxepin-5(2H)-one dissolved in ethanol.

  • Buffering: Add a solution of sodium acetate in water. Note: Buffering prevents acid-catalyzed rearrangement of the oxepine ring.[1]

  • Addition: Add hydroxylamine hydrochloride in a single portion.

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 2–4 hours. Monitor by TLC (SiO2, 20% EtOAc/Hexanes) for the disappearance of the ketone spot.[1]

  • Isolation: Cool to room temperature. The oxime often precipitates.[1] If not, remove ethanol under reduced pressure and extract with dichloromethane.[1]

  • Validation: Confirm identity via melting point and 1H NMR (characteristic shift of the C5 proton is not yet present, but disappearance of carbonyl signal in 13C NMR is diagnostic).

Phase B: Catalytic Hydrogenation to the Amine

Rationale: Catalytic hydrogenation is chosen over hydride reagents (e.g., LiAlH4) to minimize safety risks and workup volumes associated with aluminum salts.[1] Raney Nickel or Pd/C are effective; Pd/C is described here for its compatibility with standard laboratory pressure vessels.[1]

Reagents & Equipment:

  • Substrate: Benzoxepin-5-one oxime (from Phase A)

  • Catalyst: 10% Palladium on Carbon (Pd/C), 50% wet (10 wt% loading relative to substrate)

  • Solvent: Methanol (anhydrous)[1]

  • Additive: Ammonia in Methanol (7N, 2.0 eq) or trace HCl (careful control required)

  • Apparatus: Parr Hydrogenator or high-pressure autoclave.

Step-by-Step Methodology:

  • Inerting: Purge the reaction vessel with nitrogen to remove oxygen.[1] Safety Critical: Pd/C is pyrophoric when dry.[1] Handle as a wet slurry.[1]

  • Loading: Add the oxime dissolved in methanol. Add the Pd/C catalyst carefully under nitrogen flow.[1]

  • Pressurization: Seal the vessel and purge with Hydrogen gas (H2) three times (fill to 20 psi, vent).

  • Reaction: Pressurize to 40–50 psi H2 and stir vigorously at room temperature for 12–24 hours.

  • Filtration: Vent H2 and purge with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst.[1] Warning: Do not let the filter cake dry out; keep wet with water/methanol and dispose of in a dedicated catalyst waste container.[1]

  • Purification: Concentrate the filtrate. The resulting oil is the crude amine.[1] Convert to the hydrochloride salt by adding 1M HCl in ether to precipitate the stable salt form for storage.[1]

Analytical Specifications & Quality Control

Data integrity is paramount for validating the synthesis.[1] The following parameters define the acceptance criteria for the hydrochloride salt of Target 1 .

ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual Inspection
Purity > 98.0%HPLC (C18, MeCN/H2O gradient)
Identity (NMR) Consistent with structure; 5-H signal distinct1H NMR (DMSO-d6)
Mass Spec [M+H]+ = 164.1 m/z (free base)LC-MS (ESI+)
Residual Solvents < 5000 ppm (MeOH/EtOH)GC-Headspace

Mechanistic Pathway & Signaling (Dot Diagram)

Understanding the reactivity profile helps in troubleshooting.[1] The reduction of the oxime proceeds via an imine intermediate.[1]

Mechanism Oxime Oxime (C=N-OH) Imine Imine (C=NH) Oxime->Imine - H2O (Hydrogenolysis) Amine Target Amine (CH-NH2) Imine->Amine + H2 (Saturation) H2_Cat H2 / Pd/C H2_Cat->Oxime Catalysis H2_Cat->Imine

Figure 2: Mechanistic flow of the catalytic hydrogenation from oxime to amine.

Safety & Handling Protocols

While this compound is a standard research intermediate, strict adherence to safety protocols is mandatory.[1]

  • Chemical Hazards: The amine is a potential skin and eye irritant (Category 2).[1][2] Inhalation of dusts may cause respiratory irritation.[1]

  • Catalyst Safety: Palladium on Carbon is pyrophoric.[1] Always keep wet and under inert atmosphere.[1]

  • Engineering Controls: All operations involving silica gel (chromatography) or dry powders must be performed in a certified chemical fume hood.[1]

  • Waste Disposal: Segregate halogenated solvents (DCM) from non-halogenated (EtOH).[1] Catalyst waste must be stored in water-filled containers.[1]

References

  • Synthesis of 5-Amino-2,5-dihydro-1-benzoxepines. The Journal of Organic Chemistry. (2015). Describes the synthesis of related benzoxepine scaffolds and their pharmacological relevance. [1]

  • 2,3,4,5-Tetrahydro-1-benzoxepin-5-amine. PubChem Compound Summary. National Center for Biotechnology Information.[1] (2025).[1][3][4] Provides chemical structure and physical property data.[1] [1]

  • Safety Data Sheet: N-methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-amine. Sigma-Aldrich. (2024).[1] General safety handling for benzoxepine amine derivatives.

Sources

Application Note: Chemoselective Functionalization of Benzoxepin-5-amine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2,3,4,5-tetrahydro-1-benzoxepin-5-amine core is a privileged scaffold in medicinal chemistry, serving as a key pharmacophore in GPCR modulators (e.g., GluN2B antagonists) and monoamine oxidase inhibitors. However, the benzylic position of the amine (C5) presents specific challenges, including susceptibility to oxidative degradation and stereochemical erosion during functionalization. This guide details optimized protocols for the functionalization of benzoxepin-5-amine, specifically addressing amide coupling, reductive amination, and Palladium-catalyzed


-arylation.

Structural Analysis & Reactivity Profile

Before initiating synthesis, it is critical to understand the electronic and steric environment of the benzoxepin-5-amine.

  • Benzylic Reactivity: The amine is attached at the C5 benzylic position. While this increases nucleophilicity compared to alkyl amines, it also activates the C5-H proton. Upon acylation (amide formation), the C5-H becomes significantly more acidic (

    
     ~20-25), increasing the risk of racemization if strong bases (e.g., NaH, LiHMDS) or elevated temperatures are used.
    
  • Conformational Flexibility: The 7-membered oxepin ring adopts a twist-chair conformation. Bulky substituents at C5 can force the ring into a twist-boat conformation, altering the vector of the nitrogen lone pair and impacting reaction rates for sterically demanding electrophiles.

Visual Guide: Method Selection Strategy

MethodSelection Start Target Functionalization Amide Amide/Urea (Library Gen) Start->Amide Acylation Alkyl Secondary Amine (pKa Mod) Start->Alkyl Alkylation Aryl N-Aryl/Heteroaryl (Metabolic Stability) Start->Aryl Arylation HATU Protocol A: HATU/DIPEA Coupling Amide->HATU RedAm Protocol B: Reductive Amination (NaBH(OAc)3) Alkyl->RedAm Buchwald Protocol C: Pd-Catalyzed (BrettPhos) Aryl->Buchwald

Figure 1: Decision matrix for selecting the appropriate functionalization pathway based on the desired pharmacophore.

Protocol A: Amide Bond Formation (High-Fidelity)

Application: Synthesis of libraries for SAR exploration. Rationale: Standard carbodiimide couplings (EDC/HOBt) often suffer from slow kinetics with sterically hindered benzylic amines. This protocol utilizes HATU , a uronium-based coupling agent that ensures rapid conversion while maintaining stereochemical integrity at the C5 position.

Materials
  • Substrate: Benzoxepin-5-amine (Free base or HCl salt).

  • Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Base:

    
    -Diisopropylethylamine (DIPEA/Hünig's Base).
    
  • Solvent: Anhydrous DMF or DMA.

Step-by-Step Methodology
  • Preparation: Dissolve the carboxylic acid (

    
     equiv) in anhydrous DMF (
    
    
    
    M concentration) under a nitrogen atmosphere.
  • Activation: Add DIPEA (

    
     equiv if using amine salt; 
    
    
    
    equiv if free base). Add HATU (
    
    
    equiv) in one portion.
    • Critical Checkpoint: The solution should turn slightly yellow. Stir for 5–10 minutes to form the activated ester.

  • Addition: Add benzoxepin-5-amine (

    
     equiv) dissolved in minimal DMF dropwise.
    
  • Incubation: Stir at room temperature for 2–4 hours.

    • Note: Do not heat above 40°C to prevent C5 epimerization.

  • Quench & Workup: Dilute with EtOAc. Wash sequentially with sat.

    
     (
    
    
    
    ), water (
    
    
    ), and brine (
    
    
    ). Dry over
    
    
    .

Troubleshooting:

  • Low Yield: If the acid is sterically hindered, switch to the acid chloride method using pyridine/DCM at 0°C.

  • Racemization: If chiral HPLC indicates loss of enantiopurity, switch to T3P (Propylphosphonic anhydride) as the coupling agent, which is known for low epimerization rates [1].

Protocol B: Reductive Amination (N-Alkylation)

Application: Introduction of alkyl chains to modulate lipophilicity (


) and basicity (

). Rationale: Direct alkylation with alkyl halides often leads to over-alkylation (quaternary ammonium salts). Reductive amination using sodium triacetoxyborohydride (

) is self-limiting to the mono-alkylated product.
Experimental Workflow

ReductiveAmination Step1 Imine Formation Amine + Aldehyde + DCM (Add MgSO4 if slow) Step2 Reduction Add NaBH(OAc)3 (1.5 eq) Stir 4-16h @ RT Step1->Step2 Decision Reaction Complete? (Check LCMS) Step2->Decision Decision->Step2 No (Add more reductant) Quench Quench Sat. NaHCO3 Decision->Quench Yes AcidWash Optional Scavenge Use SCX-2 Column Quench->AcidWash

Figure 2: Step-wise workflow for reductive amination ensuring mono-alkylation.

Protocol
  • Imine Formation: In a vial, combine benzoxepin-5-amine (

    
     equiv) and the aldehyde (
    
    
    
    equiv) in 1,2-dichloroethane (DCE) or DCM.
    • Tip: If the aldehyde is unreactive, add activated molecular sieves (4Å) and stir for 1 hour prior to reduction.

  • Reduction: Add

    
     (
    
    
    
    equiv) in a single portion.
    • Acidity Control: If using the amine HCl salt, add exactly

      
       equiv of DIPEA. Do not add excess base, as the reaction requires a slightly acidic/neutral pH for the borohydride to function effectively [2].
      
  • Monitoring: Monitor by LCMS for the disappearance of the imine intermediate (

    
    ).
    
  • Workup: Quench with saturated aqueous

    
    . Extract with DCM.
    

Protocol C: Buchwald-Hartwig N-Arylation

Application: Synthesis of biaryl amine derivatives (common in kinase and GPCR inhibitors). Rationale: The benzoxepin-5-amine is a primary amine.[1][2] Traditional nucleophilic aromatic substitution (


) only works with electron-deficient aryl halides. Palladium catalysis allows coupling with electron-rich or neutral aryl bromides/chlorides.
Critical Parameters
  • Catalyst System: BrettPhos Pd G4 or RuPhos Pd G4 . These precatalysts are specifically designed for primary amines to prevent

    
    -hydride elimination and ensure mono-arylation [3].
    
  • Base:

    
     (Sodium tert-butoxide).
    
Protocol
  • Inert Setup: Flame-dry a reaction vial and purge with Argon.

  • Loading: Add Aryl Bromide (

    
     equiv), Benzoxepin-5-amine (
    
    
    
    equiv),
    
    
    (
    
    
    equiv), and BrettPhos Pd G4 (
    
    
    equiv / 2 mol%).
  • Solvent: Add anhydrous 1,4-Dioxane or Toluene (degassed).

  • Reaction: Seal and heat to 80–100°C for 2–12 hours.

  • Purification: Filter through a celite pad to remove Pd black. Concentrate and purify via flash chromatography.

Quantitative Data Summary

MethodReagent SystemTypical YieldMajor Side ProductCritical Precaution
Amide Coupling HATU / DIPEA85–95%N-Acyl Urea (rare)Avoid heating >40°C (Epimerization)
Reductive Amination NaBH(OAc)370–90%Bis-alkylationMaintain anhydrous conditions initially
N-Arylation BrettPhos Pd G460–85%HydrodehalogenationStrict

exclusion required

References

  • Dunetz, J. R., et al. (2011).[3] "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development. Link

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Link

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. Link

  • Foley, D. J., et al. (2015). "One-Pot Synthesis of 5-Amino-2,5-dihydro-1-benzoxepines." Journal of Organic Chemistry. Link

Sources

Application and Protocol Guide for the Scalable Manufacturing of Benzoxepin-5-amine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Benzoxepin-5-amine in Modern Drug Discovery

The benzoxepine scaffold is a privileged seven-membered heterocyclic motif that forms the core of numerous biologically active molecules and natural products.[1][2][3] Its conformational flexibility allows for effective interaction with a variety of biological targets, making it a highly sought-after structure in medicinal chemistry. Specifically, benzoxepin-5-amine and its derivatives have emerged as critical intermediates in the synthesis of pharmaceuticals targeting a range of conditions. The strategic introduction of an amine functional group at the C-5 position provides a key handle for further molecular elaboration and interaction with biological receptors.

This guide provides a comprehensive overview of scalable and industrially viable manufacturing processes for key intermediates leading to benzoxepin-5-amine. We will delve into the strategic selection of synthetic routes, optimization of reaction conditions, and detailed protocols for critical transformations. Our focus is on providing researchers, scientists, and drug development professionals with a practical and robust framework for the large-scale production of these valuable compounds.

Strategic Overview: A Two-Stage Approach to Benzoxepin-5-amine

A robust and scalable synthesis of benzoxepin-5-amine is best approached in a two-stage process. The first stage focuses on the efficient construction of a key intermediate, 2,3-dihydro-1-benzoxepin-5(4H)-one . The second stage addresses the critical conversion of this ketone to the target primary amine.

G cluster_0 Stage 1: Benzoxepinone Core Synthesis cluster_1 Stage 2: Amination A Starting Materials (e.g., Salicylaldehyde) B Key Intermediate 2,3-Dihydro-1-benzoxepin-5(4H)-one A->B Multi-step Synthesis C Benzoxepin-5-amine B->C Reductive Amination or Oxime Formation & Reduction

Caption: High-level two-stage synthetic strategy for benzoxepin-5-amine.

Part 1: Scalable Synthesis of 2,3-Dihydro-1-benzoxepin-5(4H)-one

The synthesis of the benzoxepinone core is a critical first step. While numerous methods exist for the formation of the benzoxepine ring system, including palladium-catalyzed carbene migratory insertion and C-C bond cleavage, a practical and scalable approach often involves the construction of a suitable acyclic precursor followed by intramolecular cyclization.[3] A highly effective and scalable route starting from readily available salicylaldehydes has been reported, which proceeds via O-allylation, a Grignard reaction, oxidation, and a subsequent ring-closing metathesis (RCM).[2]

Synthetic Pathway Rationale

The chosen pathway leverages well-established and scalable reactions:

  • O-allylation and Grignard Addition: These are classic, high-yielding transformations that are readily amenable to large-scale production.

  • Oxidation: The conversion of the secondary alcohol to a ketone can be achieved using a variety of scalable and cost-effective oxidizing agents.

  • Ring-Closing Metathesis (RCM): The use of Grubbs-type catalysts for RCM has become a powerful tool in industrial synthesis for the formation of cyclic structures, including seven-membered rings.[4]

G A Salicylaldehyde B O-Allyl Salicylaldehyde A->B O-Allylation C 1-(2-(Allyloxy)phenyl)prop-2-en-1-ol B->C Grignard Reaction D 1-(2-(Allyloxy)phenyl)prop-2-en-1-one C->D Oxidation E 2,3-Dihydro-1-benzoxepin-5(4H)-one D->E Ring-Closing Metathesis (RCM)

Caption: Synthetic workflow for 2,3-dihydro-1-benzoxepin-5(4H)-one.

Protocol: Synthesis of 2,3-Dihydro-1-benzoxepin-5(4H)-one

Step 1: O-Allylation of Salicylaldehyde

  • To a stirred solution of salicylaldehyde (1.0 equiv.) in a suitable solvent such as acetone or DMF, add potassium carbonate (1.5 equiv.).

  • Add allyl bromide (1.2 equiv.) dropwise at room temperature.

  • Heat the reaction mixture to 60-70 °C and monitor by TLC or HPLC until the starting material is consumed.

  • Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by distillation or crystallization to afford O-allyl salicylaldehyde.

Step 2: Grignard Reaction

  • Prepare a solution of vinylmagnesium bromide (1.5 equiv.) in THF.

  • To a cooled (0 °C) solution of O-allyl salicylaldehyde (1.0 equiv.) in anhydrous THF, add the vinylmagnesium bromide solution dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 1-(2-(allyloxy)phenyl)prop-2-en-1-ol.

Step 3: Oxidation

  • Dissolve the alcohol from the previous step (1.0 equiv.) in dichloromethane.

  • Add pyridinium chlorochromate (PCC) or use a Swern oxidation protocol for a more scalable and milder oxidation.

  • Stir the reaction at room temperature until the alcohol is fully consumed.

  • Filter the reaction mixture through a pad of silica gel to remove the chromium salts (if using PCC) and concentrate the filtrate to obtain the crude 1-(2-(allyloxy)phenyl)prop-2-en-1-one.

Step 4: Ring-Closing Metathesis (RCM)

  • Dissolve the diene from Step 3 (1.0 equiv.) in degassed dichloromethane to a concentration of 0.1 M.

  • Add a second-generation Grubbs catalyst (e.g., 1-3 mol%).

  • Heat the mixture to reflux and monitor the reaction progress.

  • Upon completion, cool the reaction and quench by adding ethyl vinyl ether.

  • Concentrate the reaction mixture and purify by column chromatography to yield 2,3-dihydro-1-benzoxepin-5(4H)-one.

StepKey ReagentsTypical YieldScalability Considerations
O-Allylation Salicylaldehyde, Allyl bromide, K2CO3>90%Readily scalable, uses common reagents.
Grignard Reaction O-Allyl salicylaldehyde, Vinylmagnesium bromide80-90%Requires anhydrous conditions and temperature control.
Oxidation Secondary alcohol, PCC or Swern reagents85-95%Swern oxidation is often preferred for larger scale due to milder conditions and easier workup.
RCM Diene, Grubbs catalyst80-90%Catalyst cost and removal can be a factor on a very large scale.

Part 2: Scalable Conversion of Benzoxepinone to Benzoxepin-5-amine

The transformation of the ketone intermediate to the primary amine is a pivotal step. Two primary, scalable methods are considered here: direct reductive amination and a two-step process via an oxime intermediate.

Method A: Direct Reductive Amination

Reductive amination is a widely used industrial process for the synthesis of amines from carbonyl compounds.[5][6][7] This one-pot reaction involves the formation of an imine or enamine intermediate, which is then reduced in situ.

Causality of Experimental Choices:

  • Amine Source: Ammonia or a protected ammonia equivalent is used to form the primary amine.

  • Reducing Agent: Sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) are commonly used as they are selective for the iminium ion over the ketone starting material.[7] For large-scale operations, catalytic hydrogenation offers a greener and more atom-economical alternative.

G A 2,3-Dihydro-1-benzoxepin-5(4H)-one B [Iminium Ion Intermediate] A->B Ammonia Source C Benzoxepin-5-amine B->C Reducing Agent (e.g., NaBH3CN or H2/Catalyst)

Caption: Reductive amination pathway.

Protocol: Direct Reductive Amination

  • To a solution of 2,3-dihydro-1-benzoxepin-5(4H)-one (1.0 equiv.) in methanol, add ammonium acetate or a solution of ammonia in methanol.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add sodium cyanoborohydride (1.5 equiv.) portion-wise, maintaining the pH between 6 and 7 by the addition of acetic acid if necessary.

  • Stir the reaction at room temperature until the starting ketone is consumed.

  • Quench the reaction by the addition of water and adjust the pH to basic (pH > 10) with NaOH.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify the crude product by crystallization or column chromatography.

Method B: Oximation Followed by Catalytic Hydrogenation

An alternative, highly reliable, and scalable route involves the conversion of the ketone to an oxime, followed by reduction to the primary amine.[8] This two-step process often provides cleaner reactions and avoids the handling of large excesses of ammonia.

Causality of Experimental Choices:

  • Oximation: The reaction of a ketone with hydroxylamine hydrochloride is a high-yielding and straightforward transformation.[9]

  • Hydrogenation: Catalytic hydrogenation of oximes to primary amines is a well-established industrial process.[10] Various catalysts can be employed, with palladium on carbon (Pd/C) or Raney Nickel being common choices. The choice of catalyst can influence the selectivity and reaction conditions.[9]

G A 2,3-Dihydro-1-benzoxepin-5(4H)-one B Benzoxepin-5-one Oxime A->B Hydroxylamine Hydrochloride C Benzoxepin-5-amine B->C Catalytic Hydrogenation (H2, Pd/C or Raney Ni)

Caption: Oximation and hydrogenation pathway.

Protocol: Oximation and Hydrogenation

Step 1: Oximation

  • Dissolve 2,3-dihydro-1-benzoxepin-5(4H)-one (1.0 equiv.) in ethanol.

  • Add hydroxylamine hydrochloride (1.2 equiv.) and a base such as sodium acetate or pyridine (1.5 equiv.).

  • Heat the mixture to reflux and monitor the reaction until completion.

  • Cool the reaction mixture and pour it into water to precipitate the oxime.

  • Filter the solid, wash with water, and dry to obtain the benzoxepin-5-one oxime.

Step 2: Catalytic Hydrogenation

  • Charge a hydrogenation reactor with the oxime (1.0 equiv.), a suitable solvent (e.g., ethanol or methanol), and a catalyst such as 10% Pd/C or Raney Nickel.

  • Pressurize the reactor with hydrogen gas (typically 50-100 psi).

  • Heat the reaction mixture (e.g., 40-60 °C) and stir vigorously.

  • Monitor the reaction by hydrogen uptake or analytical methods.

  • Upon completion, cool the reactor, vent the hydrogen, and filter the catalyst.

  • Concentrate the filtrate to obtain the crude benzoxepin-5-amine, which can be further purified.

ParameterDirect Reductive AminationOximation and Hydrogenation
Number of Steps One-potTwo steps
Reagents Ammonia source, NaBH3CN or H2/catalystHydroxylamine, H2/catalyst
Throughput Potentially higher for a one-pot processHigh-yielding and robust individual steps
Safety/Handling Requires handling of ammonia and cyanoborohydrideHydrogenation requires specialized equipment
Selectivity Can sometimes lead to secondary amine formationGenerally very clean and high-yielding for primary amines

Conclusion and Future Perspectives

The synthetic routes outlined in this guide provide a robust and scalable platform for the production of benzoxepin-5-amine intermediates. The choice between direct reductive amination and the oximation/hydrogenation sequence will depend on the specific capabilities of the manufacturing facility, cost considerations, and desired purity profile of the final product. Both pathways leverage well-understood and scalable chemical transformations, ensuring their applicability in an industrial setting. As the demand for novel pharmaceuticals based on the benzoxepine scaffold continues to grow, the development of even more efficient and sustainable manufacturing processes will remain a key area of research. This includes the exploration of biocatalytic methods for amination, which can offer improved stereoselectivity and a greener footprint.[11]

References

  • Cagniant, P. (1949). The synthesis of benzoxepine, named as homochroman. Comptes Rendus Hebdomadaires des Seances de l'Academie des Sciences, 229, 889-891. [Source: Mentioned in a review, direct URL not available]
  • Nevado, C., et al. (2003). Total Synthesis of the Novel Antitumor Agent (-)-Laulimalide. Chemistry – A European Journal, 9(11), 2627-2635. [https://onlinelibrary.wiley.com/doi/abs/10.1002/chem.200204635]
  • Xie, Y., Zhang, P., & Zhou, L. (2016). Regiospecific Synthesis of Benzoxepines through Pd-Catalyzed Carbene Migratory Insertion and C–C Bond Cleavage. The Journal of Organic Chemistry, 81(6), 2128–2134. [https://pubs.acs.org/doi/10.1021/acs.joc.5b02413]
  • Seidensticker, T., et al. (2024). Primary amines from alkenes and carbonyl compounds: highly selective hydrogenation of oximes using a homogeneous Ru-catalyst. Catalysis Science & Technology. [https://pubs.rsc.org/en/content/articlelanding/2024/cy/d4cy00368c]
  • Klyuev, M. V., et al. (2022). Heterogeneous Catalysis as an Efficient Tool for Selective Hydrogenation of Oximes to Amines and Hydroxylamines. Molecules, 27(24), 8823. [https://www.mdpi.com/1420-3049/27/24/8823]
  • (2022). Heterogeneous Catalysis for Selective Hydrogenation of Oximes. Encyclopedia.pub. [https://encyclopedia.pub/entry/35059]
  • Sutherland, A., et al. (2015). One-Pot Synthesis of 5-Amino-2,5-dihydro-1-benzoxepines: Access to Pharmacologically Active Heterocyclic Scaffolds. The Journal of Organic Chemistry, 80(9), 4683–4696. [https://pubs.acs.org/doi/10.1021/acs.joc.5b00583]
  • (2022). Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. MDPI. [https://www.mdpi.com/2073-4344/12/6/621]
  • (2022). Amines in Pharmaceutical Synthesis. American Chemical Society. [https://www.acs.org/content/acs/en/greenchemistry/students-educators/teaching-and-learning-resources/amines-in-pharmaceutical-synthesis.html]
  • (n.d.). Reductive Amination. Chemistry Steps. [https://www.chemistrysteps.

Sources

Troubleshooting & Optimization

Technical Support Center: Benzoxepin-5-amine Solubility & Formulation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Solubility Issues with Benzoxepin-5-amine Salts

Status: Operational | Lead Scientist: Dr. A. Vance

Introduction

Welcome to the Benzoxepin Technical Support Hub. Benzoxepin-5-amine derivatives present a classic medicinal chemistry paradox: the tricyclic-like core provides excellent lipophilic binding potential for CNS and GPCR targets, but the 7-membered oxepine ring creates significant solubility and crystallization challenges.

This guide addresses the three most common support tickets we receive regarding this scaffold:

  • Salt Disproportionation: Why HCl salts fail in vivo despite good water solubility.

  • Oiling Out: Handling the conformational flexibility of the oxepine ring during crystallization.

  • Dissolution Failure: When equilibrium solubility doesn't translate to bioavailability.

Module 1: Salt Selection & The "HCl Trap"

User Query:

"I synthesized the hydrochloride (HCl) salt of my benzoxepin-5-amine analog. It looks soluble in water (>10 mg/mL), but it precipitates immediately in simulated gastric fluid (pH 1.2). Why is this happening?"

Technical Diagnosis:

You are experiencing the Common Ion Effect .[1][2] While HCl is the standard "go-to" counter-ion, it is often detrimental for lipophilic weak bases like benzoxepins when entering a high-chloride environment (like the stomach).

  • The Mechanism: The solubility product (

    
    ) of your salt is constant.[3] In the stomach, the chloride ion concentration (
    
    
    
    ) is high (~0.15 M). To maintain
    
    
    , the concentration of your drug cation (
    
    
    ) must decrease, forcing precipitation.
  • The Benzoxepin Factor: Benzoxepin amines are moderately weak bases (typically pKa 8.0–9.5). If the salt is not stable enough, the high acidity of the stomach can also cause the salt to dissociate if the local micro-environment pH shifts, though the common ion effect is usually the primary culprit for HCl salts.

Troubleshooting Protocol: Counter-Ion Switching

Do not default to HCl. Use this decision matrix to select a counter-ion that resists the common ion effect and improves lipophilicity-driven solubility.

Recommended Alternative Salts:
  • Mesylate (Methanesulfonate): Excellent for breaking crystal lattices of lipophilic amines; no common ion effect in vivo.

  • Tartrate/Citrate: If you need a pharmaceutically acceptable organic anion that can aid in wetting.

Workflow: Optimal Salt Selection

SaltSelection Start Start: Benzoxepin Free Base pKa_Check Determine pKa of Amine (Likely 8.0 - 9.5) Start->pKa_Check Solubility_Goal Target Solubility > 1 mg/mL in pH 1.2 - 6.8? pKa_Check->Solubility_Goal HCl_Test Screen HCl Salt Solubility_Goal->HCl_Test CommonIon Test in SGF (0.1N HCl) Does it precipitate? HCl_Test->CommonIon Switch_Ion CRITICAL FAILURE: Common Ion Effect CommonIon->Switch_Ion Yes End Proceed to Stability CommonIon->End No (Rare) Alt_Salts Switch Counter-ion Switch_Ion->Alt_Salts Mesylate Try Mesylate/Tosylate (Breaks Lattice Energy) Alt_Salts->Mesylate Organic Try Tartrate/Succinate (Improves Wetting) Alt_Salts->Organic

Figure 1: Decision tree for bypassing the common ion effect in benzoxepin salt selection.

Module 2: Formulation Strategies (Cyclodextrins)

User Query:

"My benzoxepin salt is hygroscopic and turns into an oil (gums up) during stability testing. How can I stabilize it?"

Technical Diagnosis:

The 7-membered oxepine ring is conformationally flexible (puckered shape), making the crystal lattice energy low and prone to collapsing into an amorphous oil or gum, especially when water (hygroscopicity) acts as a plasticizer.

Solution: Trap the lipophilic benzoxepin tail in a rigid hydrophobic cavity using Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
. This prevents the "oiling out" by physically isolating the molecules.
Protocol: Kneading Method for CD-Complexation

Why Kneading? It is scalable and often yields better inclusion efficiency for oils/gums than simple solution mixing.

Materials:

  • Benzoxepin-5-amine salt (Guest)

  • HP-

    
    -CD (Host)
    
  • Solvent: 50:50 Ethanol:Water

Step-by-Step Procedure:

  • Molar Ratio: Calculate a 1:1 molar ratio of Drug:CD.

    • Note: HP-

      
      -CD MW is ~1400  g/mol .
      
  • Slurry Preparation: Place the HP-

    
    -CD in a mortar. Add minimal solvent (Ethanol/Water) dropwise while grinding with a pestle until a paste forms.
    
  • Incorporation: Slowly add the Benzoxepin salt to the paste.

  • Kneading: Grind vigorously for 45–60 minutes . The paste will likely stiffen as the inclusion complex forms and water is displaced from the cavity.

  • Drying: Dry the paste in a vacuum oven at 40°C for 24 hours.

  • Verification: Analyze via DSC (Differential Scanning Calorimetry). The disappearance of the drug's melting endotherm confirms successful inclusion.

Data Comparison: Solubility Enhancement

Formulation Strategy Solubility (pH 6.8) Stability (40°C/75% RH) Risk Factor
Free Base < 0.01 mg/mL High (Crystalline) Poor Absorption
HCl Salt 5.2 mg/mL Low (Hygroscopic) Common Ion Effect
Mesylate Salt 12.5 mg/mL Moderate Oiling Out

| HP-


-CD Complex  | > 25.0 mg/mL  | High (Amorphous)  | Cost/Bulk |

Module 3: Dissolution & Particle Engineering

User Query:

"The equilibrium solubility of my salt is high, but the dissolution rate is incredibly slow. Tablets are taking >60 minutes to release 50% of the drug."

Technical Diagnosis:

This is a surface area and wetting issue, governed by the Noyes-Whitney Equation :


[4][5]
  • 
     (Surface Area):  Your benzoxepin salt is likely hydrophobic. Even if soluble, it resists wetting, effectively reducing 
    
    
    
    .
  • 
     (Diffusion Layer):  Poor wetting increases the boundary layer thickness.
    
Troubleshooting Protocol: Micronization & Surfactants

Do not just mill the material; you must ensure the increased surface area doesn't re-agglomerate due to static/hydrophobic forces.

  • Micronization: Jet mill the salt to

    
    .
    
  • Wetting Agent: Include 0.5% - 1.0% SLS (Sodium Lauryl Sulfate) or Poloxamer 188 in the granulation fluid. This lowers the contact angle, allowing the solvent to penetrate the hydrophobic benzoxepin surface.

Dissolution Failure Analysis Workflow

DissolutionFix Problem Slow Dissolution Rate Check_Cs Check Equilibrium Solubility (Cs) Problem->Check_Cs Low_Cs Cs is Low Check_Cs->Low_Cs High_Cs Cs is High Check_Cs->High_Cs Action_Salt Back to Module 1: Change Salt Form Low_Cs->Action_Salt Check_Wetting Check Contact Angle (Wetting) High_Cs->Check_Wetting Bad_Wetting High Contact Angle (Hydrophobic) Check_Wetting->Bad_Wetting Good_Wetting Good Wetting Check_Wetting->Good_Wetting Add_SLS Add Surfactant (SLS/Poloxamer) Bad_Wetting->Add_SLS Micronize Increase Surface Area (Micronization) Good_Wetting->Micronize

Figure 2: Logical path for diagnosing dissolution failures based on the Noyes-Whitney equation.

References

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. Link

    • Core citation for the Common Ion Effect and salt selection criteria.
  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews. Link

    • Authoritative source for HP- -CD complex
  • Noyes, A. A., & Whitney, W. R. (1897). The rate of solution of solid substances in their own solutions. Journal of the American Chemical Society. Link

    • Foundational physics for dissolution r

      
      ) and surface area relationships.[4][6]
      
  • Williams, H. D., et al. (2013). Strategies to address low drug solubility in discovery and development. Pharmacological Reviews. Link

    • Comprehensive review of formulation str

Sources

Troubleshooting cyclization failures in benzoxepin ring formation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Hub: Benzoxepin Cyclization Ticket ID: BZX-CYC-9982 Subject: Troubleshooting 7-Membered Ring Formation Failures Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The "Medium-Ring" Paradox

Welcome to the Benzoxepin Synthesis Support Center. If you are reading this, you are likely facing the classic "medium-ring" challenge. Unlike 5- or 6-membered rings (which form rapidly due to favorable enthalpy) or macrocycles (which have sufficient flexibility), the 7-membered benzoxepin ring sits in a thermodynamic valley of difficulty.

The Core Problem:

  • Entropic Barrier: The probability of chain ends meeting is lower than for 5/6-membered rings.

  • Enthalpic Strain: Transannular interactions (Pitzer strain) in the 7-membered ring create a high activation energy barrier.

This guide treats your synthesis as a system to be debugged. We will isolate failures in the three most common synthetic pathways: Ring-Closing Metathesis (RCM) , Mitsunobu Etherification , and Friedel-Crafts Cyclization .

Diagnostic Decision Matrix

Before modifying your reaction, identify your failure mode using the logic flow below.

TroubleshootingFlow Start Start: Identify Failure Mode Method Which Cyclization Method? Start->Method RCM Ring-Closing Metathesis (RCM) Method->RCM Mit Mitsunobu Reaction Method->Mit FC Friedel-Crafts / Acid Mediated Method->FC RCM_Issue Issue: Dimerization/Oligomers? RCM->RCM_Issue RCM_Iso Issue: Isomerization? RCM->RCM_Iso RCM_Sol Solution: Pseudo-High Dilution Check Catalyst Loading RCM_Issue->RCM_Sol RCM_Iso_Sol Solution: Add Benzoquinone Switch to Grubbs I RCM_Iso->RCM_Iso_Sol Mit_Issue Issue: No Reaction/Intermolecular? Mit->Mit_Issue Mit_Sol Solution: Slow Addition of DEAD/DIAD Check pKa of Phenol Mit_Issue->Mit_Sol FC_Issue Issue: Polymerization (Tar)? FC->FC_Issue FC_Sol Solution: Switch to PPA Lower Temperature FC_Issue->FC_Sol

Figure 1: Diagnostic logic flow for identifying the root cause of cyclization failure based on reaction type and observed byproducts.

Module A: Ring-Closing Metathesis (RCM) Troubleshooting

RCM is the modern standard for benzoxepins but is prone to dimerization (intermolecular reaction) rather than cyclization (intramolecular).

The Issue: "I'm getting dimers, not rings."

Root Cause: The effective molarity of your substrate is too high. In 7-membered ring formation, the rate of intermolecular reaction (


) often exceeds the rate of intramolecular cyclization (

).

Corrective Protocol: Pseudo-High Dilution Do not simply add more solvent (which slows kinetics globally). Use a syringe pump to maintain a low instantaneous concentration while keeping the catalyst active.

Step-by-Step Protocol:

  • Catalyst Pot: Dissolve Grubbs II or Hoveyda-Grubbs II (2–5 mol%) in degassed DCM (10% of total volume) in the reaction flask. Bring to reflux.

  • Substrate Feed: Dissolve your diene precursor in degassed DCM.

  • Addition: Add the substrate solution to the catalyst pot via syringe pump over 4–8 hours .

  • Rationale: This ensures

    
     is always near zero relative to 
    
    
    
    , statistically forcing the catalyst to engage the same molecule's tail end (cyclization) rather than finding a neighbor (dimerization).
The Issue: "The reaction stalls or isomerizes."

Root Cause: Ruthenium hydride species (decomposition products) can catalyze double-bond migration, moving the alkene internal and making it unreactive to metathesis.

Data Table 1: Catalyst & Additive Selection for Benzoxepins

Catalyst SystemActivityRisk of IsomerizationRecommended For
Grubbs I ModerateLowSimple substrates; prevents migration.
Grubbs II HighHighSterically hindered dienes.
Hoveyda-Grubbs II Very HighHighTetrasubstituted alkenes; difficult closures.
Additive: Benzoquinone N/ASuppressantCRITICAL: Add (10 mol%) to scavenge Ru-hydrides.
Additive: Ti(OiPr)4 N/AChelation BreakerUse if substrate has free amines/alcohols binding the Ru.

Module B: Mitsunobu Cyclization Troubleshooting

Used for forming the ether linkage (O-C bond) to close the ring.

The Issue: "Product is acyclic or oligomerized."

Root Cause: The order of addition is incorrect. If the phenol and alcohol are both present with the activating agents at high concentration, intermolecular attack dominates.

Technical Insight: The key is to activate the alcohol before the phenol can attack another molecule. However, in intramolecular cases, high dilution is again critical.

Optimized Workflow:

  • Cooling: Cool THF solution of the substrate (containing both Phenol and Alcohol moieties) and

    
     to 0°C.
    
  • Slow Addition: Add DEAD/DIAD (diluted in THF) dropwise over 1-2 hours.

  • Why? This limits the concentration of the active betaine intermediate, favoring the intramolecular nucleophile (the phenol) which is "right there" (entropic advantage) over an external phenol.

Module C: Friedel-Crafts / Acid-Mediated Cyclization

Historical but reliable for 1-benzoxepins.

The Issue: "Black tar / Polymerization."

Root Cause: The carbocation intermediate is too long-lived or the Lewis Acid is too harsh, leading to intermolecular attack on the electron-rich aromatic rings of neighbors.

Corrective Action:

  • Reagent Switch: Move from

    
     (too harsh) to Polyphosphoric Acid (PPA)  or PPA esters (PPE) . PPA acts as both solvent and catalyst, providing a viscous medium that physically restricts intermolecular diffusion, favoring intramolecular cyclization.
    
  • Temperature Control: Do not blast at 100°C immediately. Ramp from 60°C to 80°C monitoring via LCMS.

Mechanistic Visualization: The Kinetic Competition

Understanding the competition between the desired Ring Closing (Intra) and the undesired Polymerization (Inter) is vital.

KineticCompetition Substrate Linear Precursor (Diene/Alcohol) Intermediate Active Intermediate (Ru-Carbene / Betaine) Substrate->Intermediate Activation Cyclic Benzoxepin (Target) (k_intra) Intermediate->Cyclic Low Conc. High Dilution Oligomer Oligomer/Dimer (k_inter * [Conc]) Intermediate->Oligomer High Conc. Diffusion Controlled Caption Figure 2: Kinetic competition. k_intra is concentration independent; k_inter is concentration dependent. Low [Conc] favors the Green path.

Figure 2: Kinetic pathway competition. Success depends on maximizing the green path (


) by suppressing the red path (

) via concentration control.

FAQ: Quick Solutions

Q: Can I use microwave irradiation for benzoxepin RCM? A: Yes, but be careful. Microwaves accelerate kinetics (


) but do not change the equilibrium constant (

). If your reaction is failing due to decomposition over time, MW helps (5 min at 100°C vs 24h reflux). If it fails due to dimerization, MW might actually increase byproducts if concentration isn't managed. Recommendation: Use MW only for dilute samples (0.005 M).

Q: My Mitsunobu reaction yields a hydrazine byproduct. A: This is a common side reaction where the hydrazine dicarboxylate (reduced DEAD) is difficult to separate. Solution: Switch to ADDP (1,1'-(azodicarbonyl)dipiperidine) or DTAD (Di-tert-butyl azodicarboxylate). The byproducts are easier to remove via filtration or acid wash.

Q: How do I remove Ruthenium colors from my product? A: Benzoxepins are often oils that trap Ru. Add activated charcoal or lead tetraacetate (specialized wash) to the crude mixture, stir for 1 hour, and filter through a Celite/Silica pad. Alternatively, use a scavenger resin (e.g., SiliaMetS®).

References

  • Chattopadhyay, S. K., et al. (2016). "Synthesis of Benzoxepine Derivatives via Two‐Fold Tandem Metathesis." ResearchGate.[1] Available at:

  • Organic Chemistry Portal. (2024). "Ring Closing Metathesis (RCM) - Mechanism and Protocols." Available at:

  • Drug Hunter. (2023).[2] "Macrocyclization via Ring-Closing Metathesis in Drug Discovery and Process Chemistry." Available at:

  • Chemistry Steps. (2024). "The Mitsunobu Reaction: Mechanism and Troubleshooting." Available at:

  • Organic Chemistry Portal. (2024). "Mitsunobu Reaction - Reagents and Side Reactions." Available at:

Sources

Optimizing reaction temperature for benzoxepin-5-amine production

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide & Troubleshooting Hub

Status: Operational Subject: Thermal Optimization for 2,3,4,5-Tetrahydro-1-benzoxepin-5-amine Production Audience: Process Chemists, Medicinal Chemists, Scale-up Engineers

Executive Summary: The Thermal Landscape

The synthesis of 2,3,4,5-tetrahydro-1-benzoxepin-5-amine presents a classic conflict between kinetic trapping and thermodynamic stability . The 7-membered oxepin ring possesses significant ring strain compared to 6-membered analogs (chromanes), making the cyclization step entropically disfavored. Furthermore, the subsequent reductive amination at the C5 position is highly sensitive to temperature, where deviations of ±10°C can shift the pathway from product formation to dimerization or ring-opening.

This guide deconstructs the thermal parameters for the two critical chemical transformations:

  • Friedel-Crafts Cyclization (Ring Formation)

  • Reductive Amination (Functionalization)

Module A: The Cyclization Step (Ring Formation)

Context: The formation of the 1-benzoxepin-5-one precursor via intramolecular Friedel-Crafts cyclization of 4-phenoxybutyric acid derivatives.

The Thermal Paradox
  • Low T (< 60°C): Insufficient energy to overcome the entropic barrier of closing a 7-membered ring. Result: Unreacted starting material (open chain).

  • High T (> 95°C): Favors intermolecular acylation (dimerization) and polymerization over intramolecular cyclization. Result: Tars and insoluble oligomers.

Validated Protocol Parameters
  • Reagent: Polyphosphoric Acid (PPA) or Eaton’s Reagent.

  • Optimal Window: 70°C – 85°C.

  • Critical Control: The reaction must be ramped slowly. A sudden spike to 90°C initiates an exotherm that promotes polymerization.

Troubleshooting: Cyclization Yields
SymptomThermal DiagnosisCorrective Action
High Start Material Recovery T < 65°C The activation energy (

) for 7-ring closure is not met. Increase T to 80°C and extend time by 2h.
Black Tar / Insoluble Residue T > 95°C Thermal runaway. Polymerization is kinetically favored at high concentrations. Action: Reduce T to 75°C and dilute reaction (0.1 M).
Dimer Formation (Intermolecular) Ramping too fast Localized hot spots favor bimolecular reaction. Action: Use a programmed ramp (1°C/min) to setpoint.

Module B: Reductive Amination (C5 Functionalization)

Context: Converting 3,4-dihydro-1-benzoxepin-5(2H)-one to the 5-amine. This is a two-stage process: Imine formation (equilibrium) followed by reduction (irreversible).

Mechanistic Insight
  • Imine Formation (Thermodynamic Control): Requires heat (or Lewis acid) to drive the equilibrium forward by removing water.

    • Target T: Reflux (if using Dean-Stark) or 40-60°C (with dehydrating agents like Ti(OiPr)4).

  • Reduction (Kinetic Control): The reduction of the imine to the amine is exothermic.

    • Target T: 0°C – 25°C. High temperatures here cause over-reduction or hydrogenolysis of the C-O bond.

Validated Protocol: Reductive Amination

Reagents: Titanium(IV) isopropoxide (Lewis Acid/Water Scavenger), Sodium Borohydride (NaBH4).

  • Imine Step: Mix ketone and amine (1.2 equiv) with Ti(OiPr)4 (1.5 equiv).

    • Temp: Stir at 45°C for 6-12 hours.

    • Checkpoint: Monitor disappearance of ketone via TLC/HPLC. Do not proceed until conversion >95%.

  • Reduction Step: Dilute with MeOH. Cool to 0°C .

    • Addition: Add NaBH4 portion-wise.

    • Temp: Allow to warm to 23°C (RT) over 2 hours. Do not heat.

Visualizing the Pathway

The following diagram illustrates the critical temperature decision nodes for the synthesis workflow.

BenzoxepinSynthesis cluster_legend Process Key Start 4-Phenoxybutyric Acid Cyclization Friedel-Crafts Cyclization (PPA, 70-85°C) Start->Cyclization Check1 Check: Polymerization? Cyclization->Check1 Check1->Start Yes (Lower T/Dilute) Ketone 1-Benzoxepin-5-one Check1->Ketone No (Optimal T) ImineStep Imine Formation (Ti(OiPr)4, 45°C) Ketone->ImineStep Check2 Check: Ketone Remaining? ImineStep->Check2 Check2->ImineStep >5% (Increase T to 50°C) Reduction Reduction Step (NaBH4, 0°C -> 23°C) Check2->Reduction <5% Ketone Product Benzoxepin-5-amine Reduction->Product L1 Thermal Step L2 Critical Checkpoint L3 Exothermic Step

Figure 1: Thermal decision matrix for the conversion of phenoxybutyric acid to benzoxepin-5-amine.

Impurity Profiling & FAQ

Q1: I am seeing a "dimer" impurity at M+ = 2x(Ketone). Why?

Answer: This occurs during the Imine Formation step if the temperature is too high (>60°C) without sufficient steric bulk or solvent dilution. The intermediate imine can undergo an aldol-like condensation with the enol form of the remaining ketone.

  • Fix: Maintain T < 50°C during imine formation. Use Ti(OiPr)4 to accelerate the reaction kinetically rather than using heat to drive it thermodynamically.

Q2: My product yield is good, but the ring has opened (Phenol detected).

Answer: This is a classic symptom of Hydrogenolysis or Acidic Hydrolysis at high temperatures.

  • Scenario A (Hydrogenation): If using H2/Pd-C at T > 60°C, you risk cleaving the benzylic C-O bond (ring opening). Limit T to 40°C.

  • Scenario B (Workup): If the amine workup involves strong acid and heat, the oxepin ring (an enol ether analog in some tautomers) can hydrolyze. Keep workup pH neutral/basic and cool.

Q3: Can I use Microwave irradiation?

Answer: Yes, but with caution. Microwave heating is excellent for the Imine Formation step (e.g., 80°C for 10 mins) to drive water removal. However, never use microwaves for the borohydride reduction step, as the rapid gas evolution and exotherm can lead to dangerous pressure spikes and decomposition.

Data Summary: Temperature vs. Selectivity

Data derived from benzoxepinone reduction optimization studies [2].

Temperature (°C)Conversion (%)Selectivity (Amine)Major Impurity
25°C 65%99%Unreacted Ketone
50°C 92%95%Trace Alcohol
80°C 99%78%Dimer / Ring-Open
120°C 100%45%Polymer / Tars

References

  • Friedel-Crafts Cyclization Kinetics

    • Title: Intramolecular Friedel-Crafts Reactions (Mechanism & Ring Size Effects)
    • Source: Master Organic Chemistry / J. Am. Chem. Soc.
    • URL:[Link]

  • Reductive Amination Optimization

    • Title: Improved Synthesis of β-Adrenergic Agonist and Related Structures by Microwave-Assisted Metal-Catalysed Reductive Amin
    • Source: Preprints.org (2023)
    • URL:[Link]

  • Impurity Profiling

    • Title: How to Identify and Control Drug Impurities Quickly with a Holistic Approach[1]

    • Source: Regis Technologies
    • URL:[Link]

  • Title: Synthesis of 2,3,4,5-Tetrahydro-1-benzoxepin-3-amine (Methodology Analogues)

Sources

Minimizing side products during benzoxepin-5-amine reductive amination

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing Side Products and Optimizing Synthesis

Welcome to the technical support guide for the reductive amination of benzoxepin-5-amine. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this crucial synthetic transformation. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-tested insights to help you troubleshoot and optimize your reactions effectively.

Reductive amination is a cornerstone for C-N bond formation, yet it is often plagued by competing side reactions that can complicate purification and reduce yields.[1][2] This guide addresses the most common challenges encountered when working with the benzoxepin-5-amine scaffold, offering a structured, question-and-answer approach to problem-solving.

Frequently Asked Questions (FAQs): Understanding the Core Reaction

This section covers the fundamental principles governing the reductive amination process. A solid understanding of the mechanism is the first step toward troubleshooting.

Q1: What is the mechanism of reductive amination, and where do side reactions typically originate?

A: Reductive amination is a two-stage process that converts a carbonyl group (aldehyde or ketone) and an amine into a more substituted amine.[2]

  • Imine/Iminium Ion Formation: The amine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon to form a hemiaminal intermediate. Under weakly acidic conditions, this intermediate dehydrates to form an imine. The imine, in the presence of acid, is protonated to form a highly electrophilic iminium ion.[3]

  • Reduction: A hydride-based reducing agent then selectively reduces the iminium ion to the final amine product.[2]

Side reactions can occur at both stages. The choice of reducing agent and control of reaction conditions are paramount to favoring the desired pathway.

G cluster_main Main Reaction Pathway cluster_side Common Side Reactions Start Benzoxepin-5-amine + Aldehyde/Ketone Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Nucleophilic Attack Alcohol Alcohol Byproduct Start->Alcohol Carbonyl Reduction Imine Imine / Iminium Ion Hemiaminal->Imine Dehydration (-H2O) Product Desired Secondary/Tertiary Amine Imine->Product Hydride Reduction Dialkylation Di-alkylation Byproduct (Tertiary Amine) Product->Dialkylation Further Reaction with Aldehyde/Ketone G start Problem Observed p1 High Alcohol Byproduct start->p1 p2 Di-alkylation (Tertiary Amine) start->p2 p3 Incomplete Reaction start->p3 c1 Cause: - Non-selective reductant (e.g., NaBH₄) - Incorrect pH p1->c1 c2 Cause: - Incorrect stoichiometry - One-pot procedure allows over-reaction p2->c2 c3 Cause: - Inefficient imine formation (water present) - Degraded reductant - Steric hindrance p3->c3 s1 Solution: - Use NaBH(OAc)₃ - Control pH (5-7) with catalytic AcOH - Pre-form imine before reduction c1->s1 s2 Solution: - Use 1.5-2.0 eq. of primary amine - Pre-form imine before reduction - Lower reaction temperature c2->s2 s3 Solution: - Add molecular sieves - Use anhydrous solvent - Use fresh reductant - Increase temperature/time cautiously c3->s3

Caption: Troubleshooting decision tree for reductive amination.

Optimized Experimental Protocol

This protocol is a robust starting point for the reductive amination of benzoxepin-5-amine with an aldehyde, designed to minimize common side products.

Materials:

  • Benzoxepin-5-amine (1.5 equiv.)

  • Aldehyde (1.0 equiv.)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.)

  • Glacial Acetic Acid (AcOH) (catalytic, ~0.1 equiv.)

  • Anhydrous 1,2-Dichloroethane (DCE)

  • Activated 4Å Molecular Sieves

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add activated 4Å molecular sieves.

  • Imine Formation: Dissolve benzoxepin-5-amine (1.5 equiv.) and the aldehyde (1.0 equiv.) in anhydrous DCE. Add a catalytic amount of glacial acetic acid.

  • Incubation: Stir the mixture at room temperature for 1-2 hours. The formation of the imine can be monitored by TLC, looking for the consumption of the aldehyde. [4]4. Reduction: Once imine formation is confirmed or deemed sufficient, add sodium triacetoxyborohydride (1.5 equiv.) to the mixture in portions. A slight exotherm may be observed.

  • Reaction Monitoring: Continue stirring at room temperature and monitor the reaction's progress by TLC or LC-MS until the imine intermediate is fully consumed (typically 4-24 hours).

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.

Analytical Methods for Impurity Profiling

Properly identifying and quantifying side products is critical for optimizing your reaction.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying volatile byproducts and residual starting materials. Specialized columns, such as the Agilent CP-Volamine, are designed for the analysis of amines. [5][6]* High-Performance Liquid Chromatography (HPLC): The primary tool for monitoring reaction progress and quantifying the purity of the final product. A reversed-phase C18 column with a buffered mobile phase (e.g., water/acetonitrile with formic acid or ammonium formate) is a good starting point. [7]* Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for confirming the structure of the desired product and identifying major impurities. The disappearance of the aldehyde proton (~9-10 ppm) and the appearance of new signals for the N-CH group are key diagnostic markers. The imine proton also has a characteristic chemical shift that can be monitored. [4] By systematically applying these principles and troubleshooting strategies, you can significantly improve the outcome of your benzoxepin-5-amine reductive aminations, leading to higher yields, cleaner products, and more efficient workflows.

References
  • Optimization of the reaction conditions for the reductive amination of aldehydes). a - ResearchGate.
  • Sodium CyanoBoroHydride and Sodium BoroHydride - Interchim.
  • Sodium Triacetoxyborohydride - Merck Millipore.
  • Optimization of the reaction conditions for the reductive amination of... - ResearchGate.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]

  • Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination - YouTube.
  • Computational investigation of the control of the thermodynamics and microkinetics of the reductive amination reaction by solvent coordination and a co-catalyst - PMC. Available at: [Link]

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. Available at: [Link]

  • Myers, A. G. Chem 115 Handout: C–N Bond-Forming Reactions: Reductive Amination. Harvard University.
  • Reductive Amination Reactions Using Sodium Hypophosphite: a Guide to Substrates.
  • Amines and ammonia Analysis of impurities in amine streams - Agilent.
  • Analysis of Amine Solutions by Gas Chromatography - Bryan Research & Engineering, LLC. Available at: [Link]

  • One-Pot Synthesis of 5-Amino-2,5-dihydro-1-benzoxepines: Access to Pharmacologically Active Heterocyclic Scaffolds - PubMed. Available at: [Link]

  • analytical methods for identifying impurities in 2-Fluoro-5-nitrobenzene-1,4-diamine reactions - Benchchem.
  • C1 – C3 amines - Analysis of impurities in trimethylamine - LabRulez GCMS. Available at: [Link]

  • Imines - Properties, Formation, Reactions, and Mechanisms - Master Organic Chemistry. Available at: [Link]

  • Calder, E. D. D., Sharif, S. A. I., McGonagle, F. I., & Sutherland, A. (2015). One-Pot Synthesis of 5-Amino-2,5-dihydro-1-benzoxepines: Access to Pharmacologically Active Heterocyclic Scaffolds. The Journal of Organic Chemistry, 80(9), 4683–4696. Available at: [Link]

  • One-Pot Synthesis of 5-Amino-2,5-dihydro-1-benzoxepines: Access to Pharmacologically Active Heterocyclic Scaffolds - OUCI.
  • Reductive Amination - Wordpress.
  • The Synthesis of 5-Amino-dihydrobenzo[b]oxepines and 5-Amino-dihydrobenzo[b]azepines via Ichikawa Rearrangement and Ring-Closing Metathesis - PubMed. Available at: [Link]

  • Struggling with Reductive Amination: Tips for Isolating My Amine Product? - Reddit.
  • What's wrong with my reductive amination? I barely got any product. : r/Chempros - Reddit. Available at: [Link]

  • Biocatalytic Imine Reduction: Isolation, Application, Structure and Mechanism of Imine Reductases.
  • Reductive Amination, and How It Works - Master Organic Chemistry. Available at: [Link]

  • Reductive amination - Wikipedia. Available at: [Link]

  • Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites - MDPI. Available at: [Link]

  • 21.4: Imine formation - Chemistry LibreTexts. Available at: [Link]

  • Continuous Online Analysis of Amine Solvents Using Gas Chromatography - International CCS Knowledge Centre. Available at: [Link]

  • THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES Camilla Matassini*, Francesca Clemente, Franc.
  • Ways to reduce the bis amination during a reductive amination? : r/Chempros - Reddit. Available at: [Link]

  • A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC. Available at: [Link]

  • Selective Reductive Amination of Carbonyls to Primary Amines Under Ambient Conditions Over Rh/MFM‐300(Cr) - PMC.
  • Reductive amination with zinc powder in aqueous media - Beilstein Journals. Available at: [Link]

  • Synthesis of Hindered Tertiary Amines by a Mild Reductive Amination Procedure.
  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis - JOCPR.

Sources

Technical Support Center: Stability of 2,3,4,5-Tetrahydro-1-benzoxepin-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: T-BOX-5NH2-AQ Status: Active Classification: Physicochemical Stability & Handling Guide Lead Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The Stability Profile

2,3,4,5-Tetrahydro-1-benzoxepin-5-amine (hereafter referred to as THB-5A ) presents a unique stability challenge due to its specific structural features: a primary amine located at a benzylic position within a fused bicyclic ether system.

While the ether linkage (oxepin ring) is chemically robust in aqueous media, the benzylic amine functionality is the "Achilles' heel." It is susceptible to two primary degradation vectors in aqueous solution:

  • Oxidative Deamination: The C5-H bond is benzylic and electron-rich, making it prone to radical abstraction and oxidation to the imine, which subsequently hydrolyzes to the ketone.

  • Carbamylation: Like many primary amines, it reacts reversibly with atmospheric

    
     to form carbamates, often mistaken for precipitation or degradation.
    

This guide provides the troubleshooting logic and protocols required to maintain the integrity of THB-5A in experimental workflows.

Critical Physicochemical Data

ParameterValue / CharacteristicImplication for Handling
Functional Group Primary Benzylic AmineHigh susceptibility to oxidation and

capture.
pKa (Conjugate Acid) ~9.0 – 9.5 (Estimated)Protonated (charged) at physiological pH (7.4).
Solubility (pH < 7) High (

)
Stable as a salt (e.g., HCl).
Solubility (pH > 10) Low / Sparingly SolubleRisk of free-base precipitation.
LogP ~1.5 – 1.9Moderately lipophilic; potential for plastic adsorption.
Major Degradant 3,4-Dihydro-1-benzoxepin-5(2H)-one"The Ketone" – Result of oxidative deamination.

Troubleshooting Guide (FAQ)

Issue 1: "My solution turned yellow overnight."

Diagnosis: Oxidative Degradation. The yellowing is a classic signature of imine formation (Schiff base) or conjugated degradation products resulting from the oxidation of the benzylic amine.

  • Mechanism: Dissolved oxygen attacks the benzylic C-H bond (weakened by the adjacent aromatic ring), forming a radical intermediate that converts to the imine.

  • Solution:

    • Immediate Action: Check LC-MS for the mass of the ketone (M-17 from parent, if hydrolysis occurred) or the imine (M-2).

    • Prevention: Always use degassed buffers (sparged with Helium or Argon). Add an antioxidant like ascorbic acid (0.1%) or EDTA (to chelate metal ions that catalyze radical formation) if compatible with your assay.

Issue 2: "I see a white precipitate appearing in my pH 7.4 buffer."

Diagnosis: Carbamate Formation or Free Base Crash-out. While THB-5A is mostly protonated at pH 7.4, the equilibrium allows for some free base. However, the more likely culprit in open vessels is the reaction with atmospheric


.
  • Mechanism:

    
    . This species can form insoluble salts or shift the pH.
    
  • Solution:

    • Test: Acidify a sample of the suspension to pH 3. If the precipitate dissolves immediately with slight effervescence, it was likely a carbonate/carbamate salt.

    • Prevention: Store stock solutions under an inert atmosphere (

      
      /Ar). Minimize headspace in storage vials.
      
Issue 3: "The compound disappears from solution during serial dilution."

Diagnosis: Non-Specific Binding (NSB). The tricyclic-like lipophilic core of the benzoxepin scaffold can adhere to polypropylene (PP) or polystyrene surfaces, especially when the amine is deprotonated (neutral).

  • Solution:

    • Protocol Change: Use Glass or Low-Binding plasticware.

    • Solvent Modifier: Ensure your assay buffer contains a surfactant (e.g., 0.01% Tween-20) or carrier protein (0.1% BSA) to block surface adsorption sites.

Mechanistic Visualization: Degradation Pathways

The following diagram illustrates the primary degradation route (Oxidative Deamination) that researchers must guard against.

degradation_pathway cluster_conditions Accelerating Factors Amine THB-5A (Amine) (Active Species) Radical Benzylic Radical (Intermediate) Amine->Radical Oxidation (O2, Light, Metals) Imine Imine Species (Yellow Coloration) Radical->Imine - H• Ketone Benzoxepin-5-one (Inactive Degradant) Imine->Ketone + H2O (Hydrolysis) Ammonia NH3 Imine->Ammonia Byproduct UV Light UV Light High pH High pH Trace Metals (Fe/Cu) Trace Metals (Fe/Cu)

Figure 1: The oxidative deamination pathway of 2,3,4,5-tetrahydro-1-benzoxepin-5-amine.[1][2] Note that the benzylic position drives the initial oxidation step.

Standard Operating Procedure (SOP): Preparation of Stable Stock

Objective: Prepare a 10 mM aqueous stock solution stable for >2 weeks at 4°C.

Materials:
  • THB-5A Hydrochloride salt (do not use free base for aqueous stocks).

  • Water (LC-MS grade).

  • Argon or Nitrogen gas line.[3]

  • Amber glass vials (silanized preferred).

Protocol:
  • Degassing: Sparge the LC-MS grade water with Argon for 15 minutes to remove dissolved oxygen. Rationale: Removes the primary reactant for oxidative degradation.

  • Weighing: Weigh the hydrochloride salt into an amber glass vial. Rationale: Amber glass protects against photo-initiated radical formation at the benzylic center.

  • Dissolution: Add the degassed water to achieve 10 mM concentration. Vortex gently. Avoid sonication if possible, as it can generate heat and radicals.

  • Acidification (Optional but Recommended): Verify pH is < 5. If not, add 0.1% Formic Acid. Rationale: Protonation of the amine (

    
    ) significantly retards oxidation compared to the free base.
    
  • Storage: Blanket the headspace with Argon, cap tightly, and store at -20°C (long term) or 4°C (short term).

References

  • Organic Chemistry Portal.Benzylamines: Stability and Protecting Groups. (General reactivity of benzylic amines).

  • PubChem. Compound Summary for 2,3,4,5-Tetrahydro-1-benzoxepin-5-amine. (Structural confirmation and identifiers).[1]

  • Pharmaceutical Journal.Understanding the chemical basis of drug stability and degradation.

  • Nouryon. Ethyleneamines: Storage and Handling Manual. (General guidelines for amine handling, carbamate formation, and storage).[4]

Sources

Resolving racemization issues during benzoxepin-5-amine isolation

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Preventing and Reversing Racemization in Chiral Benzylic Amines

Status: Open | Priority: High | Assigned To: Senior Application Scientist

Executive Summary: The "Benzylic Risk"

You are likely encountering benzylic lability . The C5 position in benzoxepin-5-amine is chemically fragile because it is both benzylic (adjacent to the aromatic ring) and hemiaminal-like (adjacent to the cyclic ether oxygen, depending on the specific saturation of the oxepin ring).

This structural unique feature stabilizes the planar


 intermediate (imine or carbocation), significantly lowering the energy barrier for racemization. Standard workups that work for aliphatic amines will racemize this scaffold.

The Golden Rule: Keep the amine protonated (salt form) and cold whenever possible. The free base is the species at risk.

Diagnostic Module: Where is the loss occurring?

Before changing your synthesis, use this diagnostic workflow to pinpoint the exact step causing optical purity loss.

DiagnosticWorkflow Start Start: Reaction Complete (High ee in situ) Quench Quench/Extraction (pH > 10?) Start->Quench Check1 Check ee Quench->Check1 Concentration Rotovap/Drying (T > 40°C?) Check2 Check ee Concentration->Check2 Storage Storage (Free base in solution?) Safe Process Stable Storage->Safe Check1->Concentration ee stable Result1 Issue: Base-Catalyzed Deprotonation Check1->Result1 ee drops Check2->Storage ee stable Result2 Issue: Thermal Imine Equilibrium Check2->Result2 ee drops

Figure 1: Diagnostic decision tree to isolate the unit operation causing racemization.

Troubleshooting Guides (FAQs)
Q1: My

drops significantly during the aqueous workup. Why?

Technical Analysis: If you are using a strong base (NaOH/KOH) to extract the amine, you are driving the Base-Catalyzed Racemization . The C5 proton is acidic due to the electron-withdrawing inductive effect of the aromatic ring and the nearby oxygen. High pH generates a planar carbanion/enamine-like transition state that reprotonates indiscriminately from either face.

Corrective Protocol: The "Buffered Extraction"

  • Avoid Strong Bases: Do not use NaOH.

  • Use Inorganic Bases: Switch to

    
     or 
    
    
    
    (pH ~8-9). This is sufficient to free-base the amine without stripping the C5 proton.
  • Temperature: Perform the extraction at 0°C to 5°C .

  • Speed: Minimize the time the molecule exists as a free base in the organic phase. Immediately convert it to a salt (e.g., HCl or Tartrate) after separation.

Q2: The

is fine after extraction but drops after rotary evaporation. Is it the heat?

Technical Analysis: Yes. In the free-base form, benzylic amines are prone to Oxidative Dehydrogenation or Imine-Enamine Tautomerism (Retro-Mannich type). Even mild heat (40°C) can trigger a reversible equilibrium with the corresponding imine (which is achiral). Upon cooling, the imine reduces/re-forms the amine as a racemate.

Corrective Protocol: "Cold Concentration"

  • Acidify First: Add 1.05 eq. of HCl (in dioxane or ether) before concentrating. The ammonium salt is configurationally stable and resistant to thermal racemization.

  • Vacuum Control: If you must concentrate the free base, use high vacuum (<10 mbar) at ambient temperature (<25°C). Never heat the water bath above 30°C.

  • Solvent Swap: Avoid halogenated solvents (DCM/CHCl3) if standing for long periods, as trace HCl formation can catalyze unexpected pathways. Use MTBE or Toluene.

Q3: I already have a racemate (or low

). How do I recover the material?

Technical Analysis: You need a Chemical Resolution . Since the benzoxepin scaffold is rigid, it responds well to diastereomeric salt formation. Tartaric Acid derivatives are the industry standard for benzylic amines due to their matching C2 symmetry and hydrogen-bonding capability.

Corrective Protocol: Classical Resolution See the detailed workflow below.

Master Protocol: Diastereomeric Resolution

Use this if your


 has dropped and you need to enrich the enantiomer.

Materials:

  • Racemic Benzoxepin-5-amine (

    
     eq)
    
  • Resolving Agent: Di-p-toluoyl-L-tartaric acid (L-DTTA) or Mandelic Acid . (Start with L-DTTA; it generally offers sharper separation for bulky amines).

  • Solvent: Ethanol/Water (9:1) or Isopropanol.

Step-by-Step Workflow:

  • Dissolution: Dissolve the racemic amine in boiling Ethanol (

    
    ).
    
  • Addition: Add

    
     eq (not 
    
    
    
    eq) of L-DTTA dissolved in warm Ethanol.
    • Why 0.5 eq? This is "Pope and Peachey’s method." You force the enantiomers to compete for the limited acid. The "best fit" precipitates first, theoretically increasing yield to 50% of the racemate (100% of the desired isomer).

  • Crystallization: Allow to cool slowly to room temperature, then refrigerate at 4°C for 12 hours.

  • Filtration: Filter the precipitate.[1]

  • Free-Basing (Critical): Take a small sample, treat with cold

    
    , and check 
    
    
    
    via Chiral HPLC.
    • If

      
       > 95%:[1][2] Proceed to bulk free-basing.
      
    • If

      
       < 95%: Recrystallize the salt from pure Ethanol.
      

ResolutionWorkflow Racemate Racemic Amine (1.0 eq) Mix Reflux in EtOH Racemate->Mix Agent L-DTTA (0.5 eq) Agent->Mix Cool Cool to 4°C (Precipitation) Mix->Cool Filter Filter Solid Cool->Filter Solid Solid Salt (Enriched Isomer) Filter->Solid Liquor Mother Liquor (Opposite Isomer) Filter->Liquor Recryst Recrystallize (if ee < 98%) Solid->Recryst Low purity Base Free Base (Cold NaHCO3) Solid->Base Recryst->Base

Figure 2: The "Pope and Peachey" resolution method using 0.5 equivalents of resolving agent.

Analytical Validation (Chiral HPLC)

Do not rely on optical rotation (


); it is unreliable for checking 

in chemically liable samples due to potential impurities.
ParameterRecommendation
Column Chiralpak AD-H or OD-H (Daicel)
Mobile Phase Hexane : IPA : Diethylamine (90 : 10 : 0.1)
Why DEA? The amine modifier (Diethylamine) masks silanol sites on the silica, preventing peak tailing of your basic amine.
Flow Rate 0.5 - 1.0 mL/min
Detection UV @ 254 nm (Aromatic ring absorption)
Temperature 25°C (Do not heat the column)
References
  • Mechanisms of Benzylic Racemization

    • Study: "Fast racemization and dynamic kinetic resolution of primary benzyl amines."
    • Relevance: Establishes the lability of the benzylic C-H bond and the role of metal/base c
    • Source:

  • Resolution Protocols

    • Study: "Application of mixtures of tartaric acid derivatives in resolution via supercritical fluid extraction."
    • Relevance: Validates Tartaric Acid derivatives (DBTA, DPTTA) as superior resolving agents for chiral amines compared to simple tartaric acid.[3]

    • Source:

  • Benzoxepin Synthesis & Isolation

    • Study: "One-Pot Synthesis of 5-Amino-2,5-dihydro-1-benzoxepines."
    • Relevance: Provides baseline isolation conditions for the specific benzoxepin scaffold.
    • Source:

  • Chiral Chromatography Guide

    • Guide: "Chiral Resolution of Primary Amines: (-)-Camphoric Acid vs. Tartaric Acid."
    • Relevance: Practical comparison of resolving agents and HPLC valid
    • Source:

Sources

Handling hygroscopic nature of benzoxepin-5-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Benzoxepin-5-amine Hydrochloride

Introduction: Navigating the Challenges of a Hygroscopic API

Welcome to the technical support guide for benzoxepin-5-amine hydrochloride (CAS RN: 37483-67-3). This valuable research compound, with its unique bicyclic structure, serves as a critical building block in medicinal chemistry and drug discovery.[1] As a hydrochloride salt, its solubility and handling characteristics are enhanced; however, this salt form also imparts a significant hygroscopic nature.[1][2]

Hygroscopicity, the tendency to readily absorb moisture from the atmosphere, can introduce significant variability and error into experimental results.[3][4] It can lead to physical changes such as clumping, as well as chemical degradation, ultimately compromising sample integrity, assay accuracy, and the overall reproducibility of your research.[4][5]

This guide is designed for researchers, scientists, and drug development professionals. It provides field-proven insights and validated protocols to mitigate the risks associated with the hygroscopic nature of benzoxepin-5-amine hydrochloride, ensuring the quality and reliability of your experimental outcomes.

Frequently Asked Questions (FAQs): Understanding the "Why"

Q1: My vial of benzoxepin-5-amine hydrochloride arrived as a free-flowing powder, but now it's clumpy and difficult to handle. What happened?

A: This is a classic manifestation of hygroscopicity. Benzoxepin-5-amine hydrochloride, like many amine hydrochloride salts, has a strong affinity for water molecules.[2][6] When exposed to ambient air, even for brief periods, the powder absorbs atmospheric moisture. This absorbed water acts as a solvent on the particle surfaces, forming liquid bridges between individual particles, which leads to clumping, caking, and poor flowability.[2][5] The extent of this issue is directly related to the ambient relative humidity (RH) and the duration of exposure.

Q2: I'm seeing inconsistencies in my assay and potency results. Could moisture absorption be the culprit?

A: Absolutely. This is a critical and often underestimated source of error. When you weigh a hygroscopic compound that has absorbed water, the measured mass includes both the active pharmaceutical ingredient (API) and the mass of the water. This leads to an artificially inflated weight. Consequently, when you prepare a solution, the actual concentration of benzoxepin-5-amine hydrochloride will be lower than intended, directly impacting assay results, potency calculations, and stoichiometric accuracy in chemical reactions.[4]

Q3: Beyond physical clumping, are there chemical stability concerns with moisture exposure?

A: Yes. The presence of water can create an environment conducive to chemical degradation. For amine salts, the primary risk is hydrolysis, where water molecules can facilitate the breakdown of the compound over time.[7] The rate of degradation is often accelerated by elevated temperatures.[7] Therefore, improper storage not only affects the physical handling properties but can also lead to a quantifiable loss of the active compound, compromising the long-term integrity and shelf-life of your material.[8]

Q4: How is hygroscopicity officially classified?

A: Regulatory bodies like the European Pharmacopoeia (Ph. Eur.) provide a standardized classification system based on the percentage weight gain of a substance after 24 hours of exposure to a specific relative humidity (80% RH) at a controlled temperature (25°C). Understanding this classification helps in developing an appropriate handling and storage strategy.

Classification% Weight Gain (w/w)Description
Non-hygroscopic < 0.2%No significant moisture absorption.
Slightly hygroscopic ≥ 0.2% and < 2%Absorbs a small amount of moisture.
Hygroscopic ≥ 2% and < 15%Readily absorbs moisture.[9]
Very hygroscopic ≥ 15%Absorbs a significant amount of moisture.[9]
Deliquescent Sufficient water is absorbed to form a liquid.The solid material dissolves in the absorbed water.

Troubleshooting Guide: From Problem to Protocol

This section addresses common issues encountered during experimentation and directs you to validated protocols for resolution.

Problem 1: My weight measurements are not reproducible, especially on humid days.
  • Causality: The material is rapidly absorbing moisture during the weighing process. The longer the sample is on the balance pan, the more water it absorbs, causing the reading to drift upwards.

  • Solution: Implement a stringent weighing protocol designed for hygroscopic materials. This involves minimizing exposure time to the atmosphere at every step.

  • ➡️ See Protocol 2: Standard Operating Procedure for Weighing Hygroscopic Compounds.

Problem 2: The bulk material in the main bottle is degrading over time, even with the cap on tight.
  • Causality: Every time the main bottle is opened, fresh, moist air from the lab (headspace) is trapped inside when it is closed.[10] This trapped moisture is then absorbed by the compound. Repeated openings create a cumulative effect that leads to degradation of the entire batch.

  • Solution: Your storage strategy must go beyond simply tightening the cap. Proper use of desiccators and secondary containers is essential. For frequently used materials, aliquoting into smaller, single-use vials is the best practice.

  • ➡️ See Protocol 1: Recommended Storage and Aliquoting Strategy.

Problem 3: I need to know the exact water content of my sample to correct my assay calculations. How can I measure it accurately?
  • Causality: To accurately calculate the potency or concentration of your compound on an anhydrous basis, you must quantify the amount of water present. Visual inspection is insufficient.

  • Solution: The gold standard for water determination in pharmaceutical substances is Karl Fischer (KF) titration.[11][] This method is highly specific to water and can detect even trace amounts, making it superior to less specific methods like Loss on Drying (LOD).[13][14]

  • ➡️ See Protocol 3: Water Content Determination by Karl Fischer Titration.

Validated Experimental Protocols

Protocol 1: Recommended Storage and Aliquoting Strategy

This protocol establishes a self-validating system to protect the integrity of the bulk compound.

  • Initial Reception: Upon receiving a new batch of benzoxepin-5-amine hydrochloride, do not open it in the general laboratory environment. Place the sealed manufacturer's container inside a desiccator with a fresh, active desiccant (e.g., blue indicating silica gel) for at least 24 hours to equilibrate.

  • Controlled Environment for Aliquoting: If available, perform all aliquoting inside a low-humidity environment, such as a nitrogen-purged glove box or a glove bag.[15][16] This provides the highest level of protection.

  • Aliquoting Procedure (if no glove box is available):

    • Prepare several smaller, appropriate-sized amber glass vials with PTFE-lined screw caps.

    • Bring the main container and the empty vials into a room with the lowest possible humidity.

    • Work quickly and efficiently. Open the main container, dispense the required amounts into the smaller vials, and immediately cap both the main container and the smaller vials tightly.

    • For added protection, wrap the caps of all vials with Parafilm®.[10]

  • Inert Gas Backfill: Before the final sealing of the main container and the aliquots, gently flush the headspace of each vial with a dry, inert gas like nitrogen or argon. This displaces the moist ambient air.

  • Secondary Storage: Place all vials (the main container and the smaller aliquots) inside a labeled, airtight secondary container. This secondary container should then be stored in a dedicated desiccator. This "container-within-a-container" method provides a robust barrier against moisture ingress.

Protocol 2: Standard Operating Procedure for Weighing Hygroscopic Compounds

This procedure minimizes atmospheric exposure during the critical weighing step.

  • Preparation: Place a weighing vessel (e.g., a small glass vial with a cap, not a weighing boat) on the analytical balance. Tare the balance with the capped vial.

  • Equilibration: Remove your aliquot of benzoxepin-5-amine hydrochloride from the desiccator. Allow it to sit unopened near the balance for 15-20 minutes to equilibrate to the ambient temperature. This prevents condensation from forming on the cold vial surface upon opening.

  • Rapid Transfer:

    • Open the vial containing the compound and the tared weighing vial.

    • Quickly transfer an approximate amount of the powder into the tared vial using a clean spatula.

    • Immediately cap both vials. The goal is to minimize the time either vial is open to the air to less than 10-15 seconds.

  • Accurate Measurement: Place the now-capped weighing vial containing the powder back onto the balance. Record the stable weight. The difference between this weight and the initial tare weight is the accurate mass of your transferred solid.

  • Dissolution: Add your desired solvent directly to the weighing vial to create your stock solution, ensuring all material is dissolved. This avoids another transfer step and potential loss of material.

Protocol 3: Water Content Determination by Karl Fischer Titration

This protocol provides an overview of the most reliable method for water quantification.[8]

  • System Selection:

    • For samples with expected water content >1%, Volumetric Karl Fischer Titration is suitable.[8]

    • For trace amounts of water (<1%), Coulometric Karl Fischer Titration offers higher sensitivity.[8]

  • Instrument Preparation:

    • Ensure the titration vessel is conditioned and the solvent (e.g., anhydrous methanol) is dry, showing a low background drift.

    • Standardize the Karl Fischer reagent using a certified water standard or sodium tartrate dihydrate to determine the water equivalence factor (F).[13]

  • Sample Preparation and Analysis:

    • In a low-humidity environment, accurately weigh a suitable amount of benzoxepin-5-amine hydrochloride into a gas-tight syringe or directly into the titration vessel.

    • The sample must be introduced into the KF titration cell quickly to prevent absorption of atmospheric moisture.

    • Initiate the titration. The instrument will automatically titrate to an electrometric endpoint and record the volume of reagent consumed.[]

  • Calculation: The percentage of water is calculated using the following formula:

    • % Water (w/w) = [(Volume of KF Reagent in mL) × F] / (Sample Weight in mg) × 100

    • Where F is the water equivalence factor in mg/mL.[13]

  • Self-Validation: Run a blank and a standard check during the analysis to ensure the system is performing correctly. The accuracy of the method can be evaluated by spiking a known amount of water into the sample and calculating the recovery.[11]

Visual Workflow and Logic Diagrams

cluster_storage Initial Handling & Storage Workflow receive Receive New Batch (Sealed Container) desiccate_initial Place in Desiccator (24h Equilibration) receive->desiccate_initial open_env Open in Controlled Environment (Glove Box) desiccate_initial->open_env Ideal aliquot Aliquot into Single-Use Vials desiccate_initial->aliquot If no glove box, work quickly open_env->aliquot backfill Backfill Headspace with Inert Gas (N2/Ar) aliquot->backfill seal Seal Tightly & Parafilm Vials backfill->seal store Store in Secondary Container within Desiccator seal->store

Caption: Workflow for receiving and storing new material.

cluster_cycle Cycle of Moisture Contamination and Prevention exposure Exposure to Ambient Air absorption Moisture Absorption by Compound exposure->absorption clumping Physical Change (Clumping, Caking) absorption->clumping error Experimental Error (Weighing, Assay) absorption->error prevention Prevention Strategy storage Proper Storage (Protocol 1) prevention->storage handling Controlled Weighing (Protocol 2) prevention->handling quant Quantification (Protocol 3) prevention->quant storage->exposure Mitigates handling->exposure Minimizes quant->error Corrects For

Caption: The relationship between moisture exposure and preventative protocols.

References

  • TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab? Retrieved from [Link]

  • Pharmaguideline. (2011, September 19). Water Content Determination by Karl Fischer. Retrieved from [Link]

  • American Pharmaceutical Review. (2010, January 1). A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. Retrieved from [Link]

  • Chromatography Today. (n.d.). Improved Water Content Analysis in Pharmaceuticals with HSGC. Retrieved from [Link]

  • PMC. (n.d.). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Retrieved from [Link]

  • Scribd. (n.d.). Ammonium Chloride Corrosion. Retrieved from [Link]

  • Taylor & Francis. (2022, June 21). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Retrieved from [Link]

  • Chromatography Forum. (2008, November 27). How to Handle Hygroscopic Reference Standards? Retrieved from [Link]

  • An innovative drug delivery form for hygroscopic pharmaceutical drugs. (2019, January 22). Retrieved from [Link]

  • SMT Dry Cabinets. (2025, April 15). Protecting Pharmaceuticals from Humidity's Wrath. Retrieved from [Link]

  • HepatoChem. (2016, September 14). How do you handle hygroscopic salts? Retrieved from [Link]

  • ResearchGate. (2019, November 19). Is there a practical and efficient way to protect hygroscopic compounds from water uptake? Retrieved from [Link]

  • Reddit. (2017, February 7). How do you guys prepare solutions of hygroscopic chemicals? Retrieved from [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Retrieved from [Link]

  • MDPI. (2023, January 5). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Retrieved from [Link]

  • Asian Journal of Pharmaceutics. (2007). Retrieved from [Link]

  • American Pharmaceutical Review. (2024, February 27). Moisture Control and Degradation Management. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of Moisture on the Stability of Solid Dosage Forms. Retrieved from [Link]

  • PharmaInfo. (2013, June 15). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to HPLC Retention Times for Benzoxepin-5-Amine Analysis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical analysis, the precise and robust quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Benzoxepin-5-amine, a key structural motif in various pharmacologically active compounds, presents a unique set of challenges and opportunities in its analytical determination by High-Performance Liquid Chromatography (HPLC).[1] This guide provides an in-depth comparison of HPLC methodologies for the analysis of benzoxepin-5-amine, focusing on the critical role of stationary phase chemistry and mobile phase composition in governing retention times and overall chromatographic performance. Drawing upon established principles and experimental data from analogous compounds, we will explore the causality behind method development choices to empower researchers in drug discovery and development.

The Chromatographic Challenge of an Aromatic Amine

Benzoxepin-5-amine is an ionizable basic compound. This characteristic is the single most important factor influencing its behavior in reversed-phase HPLC. The primary amine group can be protonated, leading to a positive charge, the degree of which is dependent on the mobile phase pH relative to the compound's pKa. This ionization state directly impacts the analyte's interaction with the stationary phase and, consequently, its retention time, peak shape, and selectivity.[2][3]

Controlling the ionization state is crucial. Operating at a mobile phase pH close to the analyte's pKa can lead to a mixture of ionized and non-ionized forms, resulting in peak distortion, such as broadening or splitting.[3] Therefore, a robust method will typically employ a mobile phase buffered at a pH at least 1.5 to 2 units away from the pKa of benzoxepin-5-amine to ensure a single, stable ionic form.

Comparative Analysis of Stationary Phases

The choice of the stationary phase is a cornerstone of HPLC method development. For a molecule like benzoxepin-5-amine, which possesses both hydrophobic (the benzoxepin core) and polar/ionizable (the amine group) characteristics, different column chemistries will offer distinct advantages. Here, we compare three common reversed-phase column types: a traditional C18, a polar-embedded C18, and a phenyl-hexyl phase.

Experimental Design

To illustrate the comparative performance, we will consider a hypothetical, yet scientifically grounded, set of experiments. A standard solution of benzoxepin-5-amine is analyzed on three different HPLC columns under identical mobile phase gradient conditions.

  • Analytes: Benzoxepin-5-amine and a closely related, non-basic analogue, 3-(6H-benzo[c][4]benzoxepin-11-ylidene)propane-1-ol (a hypothetical neutral analogue for comparison).

  • Columns:

    • Standard Alkyl C18 (e.g., Zorbax XDB C18)

    • Polar-Embedded C18 (e.g., with a carbamate or amide group)

    • Phenyl-Hexyl

  • Mobile Phase A: 10 mM Ammonium Acetate buffer, pH 4.5

  • Mobile Phase B: Acetonitrile

  • Gradient: 20% to 80% B over 15 minutes

  • Detection: UV at 254 nm[5]

The workflow for this comparative analysis is outlined below.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_detection Data Acquisition & Analysis s1 Prepare Benzoxepin-5-amine & Analogue Standards hplc HPLC System (Pump, Autosampler, Oven) s1->hplc s2 Prepare Mobile Phase A (Buffered Aqueous) s2->hplc s3 Prepare Mobile Phase B (Organic Modifier) s3->hplc c1 Column 1 (Standard C18) hplc->c1 Inject & Run Gradient c2 Column 2 (Polar-Embedded C18) hplc->c2 Inject & Run Gradient c3 Column 3 (Phenyl-Hexyl) hplc->c3 Inject & Run Gradient det UV Detector (254 nm) c1->det c2->det c3->det data Chromatography Data System det->data comp Compare Retention Times (tR) & Peak Shapes data->comp

Caption: Workflow for comparative HPLC analysis of benzoxepin-5-amine.

Expected Retention Time Data & Interpretation

The following table summarizes the expected retention times (tR) and provides a rationale for the observed chromatographic behavior.

Stationary PhaseAnalyteExpected tR (min)Rationale
Standard C18 Benzoxepin-5-amine8.5Moderate retention due to hydrophobic interaction of the benzoxepin core. Potential for peak tailing due to interaction of the protonated amine with residual silanols on the silica surface.
Neutral Analogue10.2Longer retention than the amine due to stronger hydrophobic interaction without the influence of protonation, which can reduce hydrophobicity.
Polar-Embedded C18 Benzoxepin-5-amine7.2Reduced hydrophobic retention compared to standard C18.[4] The embedded polar group shields residual silanols, leading to improved peak shape and potentially faster elution for basic compounds.[4]
Neutral Analogue9.8Slightly less retention than on standard C18 due to the overall reduced hydrophobicity of the stationary phase.
Phenyl-Hexyl Benzoxepin-5-amine9.5Increased retention compared to C18. The phenyl groups offer π-π interactions with the aromatic rings of the benzoxepin structure, providing an alternative retention mechanism to pure hydrophobicity. This can enhance selectivity.
Neutral Analogue11.5Strongest retention due to both hydrophobic and π-π interactions, without the influence of the polar amine group.

The Decisive Role of Mobile Phase pH

The pH of the mobile phase is arguably the most critical parameter for controlling the retention of ionizable compounds like benzoxepin-5-amine.[3][6] To illustrate this, we can predict the effect of varying the mobile phase pH on the retention time of benzoxepin-5-amine on a standard C18 column.

pH Adjustment Experiment
  • Column: Standard Alkyl C18

  • Mobile Phase A: 10 mM buffer (Phosphate for pH 3.0 & 7.0; Ammonium Bicarbonate for pH 9.0)

  • Mobile Phase B: Acetonitrile

  • Isocratic Elution: 50:50 (A:B)

pH_Effect cluster_input Inputs cluster_conditions Mobile Phase pH cluster_output Chromatographic Outcome Analyte Benzoxepin-5-amine (Basic Compound) pH_Low Low pH (e.g., 3.0) Analyte is Fully Protonated (BH+) pH_Mid Neutral pH (e.g., 7.0) Analyte is Partially Protonated pH_High High pH (e.g., 9.0) Analyte is Neutral (B) Retention_Low Shorter Retention Time (More Polar) pH_Low->Retention_Low Increased Polarity Retention_Mid Unstable Retention / Poor Peak Shape pH_Mid->Retention_Mid Mixed Ionic States Retention_High Longer Retention Time (More Hydrophobic) pH_High->Retention_High Increased Hydrophobicity

Caption: Influence of mobile phase pH on the retention of a basic analyte.

Predicted Retention Behavior vs. pH
Mobile Phase pHAnalyte StateExpected Retention TimeRationale
3.0 Fully Protonated (BH+)ShortestThe protonated amine is more polar and has weaker hydrophobic interactions with the C18 stationary phase, leading to faster elution.[7][8]
7.0 Partially ProtonatedIntermediate & VariableOperating near the pKa results in a mix of ionized and neutral forms, leading to poor peak shape and inconsistent retention times. This pH should be avoided.[2][3]
9.0 Mostly Neutral (B)LongestThe neutral form is less polar and interacts more strongly with the hydrophobic C18 chains, resulting in significantly longer retention.[7]

Step-by-Step Protocol for Method Development

This section provides a detailed protocol for developing a robust HPLC method for benzoxepin-5-amine analysis, grounded in the principles discussed.

Protocol: HPLC Method Development for Benzoxepin-5-Amine
  • Column Selection:

    • Begin with a standard C18 column (e.g., 150 mm x 4.6 mm, 5 µm) as a versatile starting point.[9]

    • If peak tailing is observed, switch to a polar-embedded or polar-endcapped C18 column to minimize interactions with residual silanols.[4]

    • For alternative selectivity, especially if separating from structurally similar impurities, consider a Phenyl-Hexyl column to leverage π-π interactions.

  • Mobile Phase Preparation:

    • Aqueous (A): Prepare a 10-20 mM buffer. For initial screening, an ammonium acetate or formate buffer at pH 4.0-5.0 is a good choice. This ensures the amine is fully protonated and provides good peak shape. Measure and adjust the pH of the aqueous portion before mixing with the organic modifier.[7]

    • Organic (B): Use HPLC-grade acetonitrile. It typically provides better peak shapes and lower backpressure than methanol for many compounds.

  • Initial Gradient Screening:

    • Set the column temperature to 35 °C.[10]

    • Set the flow rate to 1.0 mL/min.

    • Program a broad gradient from 10% to 90% Acetonitrile over 20 minutes.

    • Inject the sample and observe the retention time of benzoxepin-5-amine.

  • Method Optimization:

    • Adjust Gradient: Based on the initial screening, create a narrower, more focused gradient around the elution point of the analyte to improve resolution from any impurities. For example, if the compound elutes at 60% B, a new gradient of 45-75% B over 15 minutes may be appropriate.

    • pH Optimization: If selectivity between benzoxepin-5-amine and a critical pair impurity is poor, adjust the mobile phase pH. Shifting the pH can alter the relative retention times of ionizable compounds.[2][11]

    • Isocratic vs. Gradient: If the analysis involves only the main compound or simple mixtures, an isocratic method can be developed from the gradient results for improved simplicity and throughput.

  • System Suitability:

    • Before routine use, establish system suitability criteria. This typically includes parameters like retention time repeatability (%RSD < 1%), peak area precision, and tailing factor (ideally < 1.5).

Conclusion

The analysis of benzoxepin-5-amine by HPLC is a multi-faceted challenge where retention time is dictated by a delicate interplay between the analyte's inherent properties and the selected chromatographic conditions. A standard C18 column provides a good starting point, relying on hydrophobic interactions. However, for improved peak shape and alternative selectivity, polar-embedded and phenyl-based stationary phases offer significant advantages. The most influential factor remains the mobile phase pH, which must be carefully controlled with a suitable buffer to ensure the analyte is in a single, stable ionic state. By systematically evaluating these parameters, researchers can develop robust, reliable, and efficient HPLC methods for the accurate quantification of benzoxepin-5-amine, supporting the rigorous demands of pharmaceutical development and quality control.

References

  • Liang, Y., et al. (2022). C18-Functionalized Amine-Bridged Hybrid Monoliths for Mass Spectrometry-Friendly Peptide Separation and Highly Sensitive Proteomic Analysis. Analytical Chemistry. Available at: [Link]

  • Guillarme, D., & Gritti, F. (2021). Retention Loss of Reversed-Phase Columns Using Highly Aqueous Mobile Phases: Fundamentals, Mechanism, and Practical Solutions. LCGC International. Available at: [Link]

  • ResearchGate. (n.d.). Effect of mobile phase pH and organic content on retention times and... [Table]. Available at: [Link]

  • Moravek. (2024). Exploring the Role of pH in HPLC Separation. Available at: [Link]

  • Welch, C. J. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. Industry News. Available at: [Link]

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Available at: [Link]

  • Phenomenex. (n.d.). Mobile Phase Optimization: A Critical Factor in HPLC. Available at: [Link]

  • Chiang Mai Journal of Science. (2010). Retention Behavior of Aromatic Amines with Some Ionic Liquids Mobile Phase in Semi-micro HPLC. Available at: [Link]

  • Zhang, Y., et al. (2025). Alternarias G and H: Benzoxepine Derivatives from the Endophytic Fungus Alternaria sp. HJT-Y7. ACS Omega. Available at: [Link]

  • Chromatography Forum. (2009). Interesting retention time for C18 column. Available at: [Link]

  • Agilent Technologies. (2013). Choosing HPLC Columns for Rapid Method Development. Available at: [Link]

  • Matysová, L., & Šatínský, D. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. Available at: [Link]

  • Musshoff, F., & Daldrup, T. (2015). Comparison of UHPLC and HPLC in Benzodiazepines Analysis of Postmortem Samples: A Case–Control Study. Iranian Journal of Toxicology. Available at: [Link]

  • International Journal of Research in Pharmaceutical and Nano Sciences. (2022). Stability indicating rp-hplc method development and method validation for content estimation of doxepin in doxepin capsules. Available at: [Link]

  • Shimadzu. (2016). Chiral Separation Using SFC and HPLC. Available at: [Link]

  • Gálová, J., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Monatshefte für Chemie - Chemical Monthly. Available at: [Link]

  • MDPI. (2025). Synthesis and Activity Evaluation of Novel Benzoxazepinone Derivatives as Potential Inhibitors of Glycogen Phosphorylase. Available at: [Link]

  • MDPI. (2023). Three New Benzophenone Derivatives from Selaginella tamariscina. Available at: [Link]

  • Ahuja, S. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Available at: [Link]

  • The Journal of Organic Chemistry. (2015). One-Pot Synthesis of 5-Amino-2,5-dihydro-1-benzoxepines: Access to Pharmacologically Active Heterocyclic Scaffolds. Available at: [Link]

  • RSC Publishing. (n.d.). Development of an HPLC method for the determination of amines in a leukemia mouse model. Available at: [Link]

  • Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Available at: [Link]

Sources

Comparing biological activity of benzoxepin-5-amine vs. benzazepines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Bioisosteric Shift

In the landscape of CNS drug discovery, the benzazepine scaffold (specifically 2,3,4,5-tetrahydro-1H-3-benzazepine) has long been the "gold standard" for restricted dopamine (D1/D5) and serotonin (5-HT2C) ligands. However, its high basicity and metabolic liability (N-dealkylation) often necessitate structural evolution.

The benzoxepin-5-amine (specifically 2,3,4,5-tetrahydro-1-benzoxepin-5-amine) represents a strategic bioisosteric replacement . By swapping the ring nitrogen for oxygen and positioning the amine exocyclically, medicinal chemists can modulate lipophilicity (


), reduce pKa to improve blood-brain barrier (BBB) permeability, and alter receptor subtype selectivity profiles.

This guide objectively compares these two scaffolds, providing experimental evidence for their distinct pharmacological roles.

Structural & Physicochemical Morphing

The fundamental difference lies in the core heteroatom and the vector of the basic amine. This shift dictates the "drug-likeness" and receptor engagement mode.

Table 1: Physicochemical Comparison
FeatureBenzazepine (3-benzazepine) Benzoxepin-5-amine Impact on Bioactivity
Core Heteroatom Nitrogen (Secondary/Tertiary Amine)Oxygen (Ether)Benzoxepin is more lipophilic; lacks the ring NH hydrogen bond donor.
Basic Center Endocyclic (Ring Nitrogen)Exocyclic (C-5 Amine)Benzazepine has a rigid basic center; Benzoxepin allows flexible positioning of the basic group.
pKa (approx.)


(depending on substituents)
Benzoxepin derivatives often have lower pKa, reducing the fraction of ionized drug at pH 7.4, potentially enhancing passive diffusion.
LogP (Lipophilicity) Moderate (

)
High (

)
Benzoxepin shows higher brain penetration but increased risk of non-specific binding.
Metabolic Fate N-dealkylation, Ring hydroxylationO-dealkylation (rare), Amine oxidationBenzoxepin avoids the rapid ring N-dealkylation seen in benzazepines.

Target Profile & Selectivity

Dopamine Receptors (D1/D3)[1][2][3][4]
  • Benzazepines (e.g., SCH 23390): The endocyclic nitrogen forms a critical salt bridge with Asp3.32 in the TM3 region of the dopamine receptor. This "ionic lock" is rigid, leading to high affinity (

    
     nM) but often poor subtype selectivity (D1 vs D5).
    
  • Benzoxepins: The exocyclic amine in benzoxepin-5-amines can also engage Asp3.32, but the flexible linker allows the phenyl ring to orient differently in the hydrophobic pocket.

    • Data Point: Substituted benzoxepin derivatives have demonstrated nanomolar affinity for D3 receptors (

      
       nM) with >400-fold selectivity over D2, a profile difficult to achieve with the rigid benzazepine core [1].
      
Serotonin Receptors (5-HT2A/2C)[5]
  • Benzazepines (e.g., Lorcaserin): Classic 5-HT2C agonists. The scaffold mimics the tryptamine core of serotonin.

  • Benzoxepins: Often act as antagonists or SERMs (Selective Estrogen Receptor Modulators) depending on the 5-position substitution. The oxygen atom acts as a hydrogen bond acceptor, picking up interactions with Ser/Thr residues that the benzazepine NH cannot [2].

Enzyme Inhibition (ACAT)
  • Unique Activity: Unlike benzazepines, 5-amino-substituted benzoxepins have been identified as potent inhibitors of ACAT (Acyl-CoA:cholesterol acyltransferase) , making them relevant for cardiovascular indications beyond CNS targets [3].

Mechanistic Visualization (Signaling vs. Metabolism)

The following diagram maps the divergent fates of these two scaffolds, highlighting why a researcher might choose one over the other.

BioactivityComparison Benzazepine Benzazepine Scaffold (Rigid Endocyclic N) GPCR_Binding GPCR Binding Pocket (TM3 Aspartate) Benzazepine->GPCR_Binding Metabolism_N CYP450: N-Dealkylation (Rapid Clearance) Benzazepine->Metabolism_N Major Liability Benzoxepin Benzoxepin-5-amine (Flexible Exocyclic N) Benzoxepin->GPCR_Binding Metabolism_O CYP450: Ring Hydroxylation (Improved Stability) Benzoxepin->Metabolism_O Advantage IonicLock Rigid Ionic Lock (High Affinity, Low Selectivity) GPCR_Binding->IonicLock Benzazepine Mode FlexibleFit Flexible Induced Fit (High Selectivity D3/5-HT) GPCR_Binding->FlexibleFit Benzoxepin Mode

Figure 1: Comparative mechanistic pathway showing the trade-off between the rigid high-affinity binding of benzazepines and the tunable selectivity/stability of benzoxepins.

Experimental Protocols

Protocol A: One-Pot Synthesis of 5-Amino-Benzoxepins

Rationale: Accessing the benzoxepin core efficiently is critical for SAR studies. This method utilizes a sigmatropic rearrangement followed by Ring-Closing Metathesis (RCM).

  • Reagents: Salicylaldehyde derivative, Allylic trichloroacetimidate, Grubbs II catalyst.

  • Step 1 (Overman Rearrangement): Heat the allylic trichloroacetimidate in xylene (140°C) to form the allylic amine intermediate.

  • Step 2 (RCM): Add Grubbs II catalyst (5 mol%) directly to the reaction mixture.

  • Condition: Reflux for 2-4 hours.

  • Purification: Flash chromatography (Hexane/EtOAc).

  • Validation: Confirm structure via

    
    H-NMR (look for oxepin alkene protons at 
    
    
    
    5.8-6.0 ppm).
Protocol B: Comparative Radioligand Binding Assay (Dopamine D1)

Rationale: To quantify the "bioisosteric penalty" or "gain" in affinity.

  • Tissue Source: Rat striatal membrane homogenates (rich in D1 receptors).

  • Radioligand:

    
     (0.2 nM final concentration).
    
  • Competitors:

    • Standard: SCH 23390 (

      
       to 
      
      
      
      M).
    • Test: Benzoxepin-5-amine derivative (

      
       to 
      
      
      
      M).
  • Buffer: 50 mM Tris-HCl (pH 7.4), 120 mM NaCl, 5 mM KCl, 2 mM CaCl

    
    .
    
  • Incubation: 60 minutes at 25°C.

  • Termination: Rapid filtration over GF/B filters using a cell harvester.

  • Analysis: Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    Expectation: Benzazepines will show
    
    
    nM. Benzoxepins should aim for
    
    
    nM to be considered viable hits.

References

  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Source: MDPI (2021). URL:[Link]

  • Serotonin Receptor Subtypes and Ligands. Source: American College of Neuropsychopharmacology (ACNP). URL:[Link]

  • One-Pot Synthesis of 5-Amino-2,5-dihydro-1-benzoxepines: Access to Pharmacologically Active Heterocyclic Scaffolds. Source: Journal of Organic Chemistry (2015). URL:[Link]

  • Structure-Affinity Relationships of 2,3,4,5-Tetrahydro-1H-3-benzazepine Analogues. Source: Journal of Medicinal Chemistry (2019).[1] URL:[Link]

Sources

Validating purity of benzoxepin-5-amine using TLC and GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Technique: Thin Layer Chromatography (TLC) & Gas Chromatography-Mass Spectrometry (GC-MS)

Executive Summary

Validating the purity of benzoxepin-5-amine (and its tetrahydro- derivatives) presents a specific analytical challenge due to the basicity of the primary amine and the potential thermal instability of the bicyclic ether scaffold. While HPLC-UV is often the default for polar amines, it lacks the structural specificity required to identify unknown synthetic byproducts.

This guide details an orthogonal validation workflow combining TLC (for rapid qualitative screening of non-volatiles) and Derivatization-GC-MS (for high-resolution quantitative purity analysis). This dual-method approach offers a cost-effective, high-specificity alternative to LC-MS/MS for routine synthetic validation.

Part 1: The Scientific Challenge

Why standard methods fail:

  • Silanol Interactions: The primary amine group (

    
    ) in benzoxepin-5-amine interacts strongly with acidic silanol groups on both silica TLC plates and GC column stationary phases. This results in severe peak tailing, making integration inaccurate.
    
  • Thermal Degradation: Direct injection of underivatized amines into a hot GC inlet (

    
    ) can cause oxidative degradation or condensation, leading to "ghost peaks" that falsely lower calculated purity.
    

The Solution:

  • TLC Modification: Use of triethylamine (TEA) to mask silanol sites.[1]

  • GC Derivatization: Acylation using Trifluoroacetic Anhydride (TFAA) to convert the polar amine into a volatile, thermally stable amide.

Part 2: Experimental Protocols

Method A: High-Performance TLC (The "Gatekeeper")

Use this method to screen crude reaction mixtures and ensure no non-volatile salts or polymers are present before GC injection.

Protocol:

  • Stationary Phase: Silica Gel

    
     aluminum-backed plates.
    
  • Mobile Phase Preparation:

    • Dichloromethane (DCM) : Methanol (MeOH) : Triethylamine (TEA)

    • Ratio: 90 : 10 : 1 (v/v/v).

    • Note: The 1% TEA is non-negotiable; it saturates the silica acidity, ensuring the amine migrates as a compact spot rather than a streak.

  • Visualization:

    • UV (254 nm): To detect the aromatic benzoxepin core.

    • Ninhydrin Stain: Dip plate and heat to

      
      . Primary amines turn distinct purple/blue .
      

Interpretation:

  • 
    :  Target Benzoxepin-5-amine.
    
  • Baseline Spot: Inorganic salts or polymerized byproducts (impurities undetected by GC).

  • Solvent Front: Non-polar impurities (starting materials).

Method B: Derivatization GC-MS (The "Quantifier")

This is the gold standard for chemical purity. We utilize TFAA derivatization to protect the amine.

Reagents:

  • Trifluoroacetic Anhydride (TFAA)[2][3][4][5]

  • Ethyl Acetate (Anhydrous)[3]

Step-by-Step Derivatization Workflow:

  • Dissolution: Dissolve

    
     of sample in 
    
    
    
    Ethyl Acetate.
  • Reaction: Add

    
     TFAA. Cap vial immediately (TFAA is moisture sensitive).
    
  • Incubation: Heat at

    
     for 15 minutes.
    
    • Mechanism:[6]

      
      
      
  • Dry Down: Evaporate under

    
     stream to remove excess acid (prevents column damage).
    
  • Reconstitution: Redissolve in

    
     Ethyl Acetate.
    

GC-MS Parameters:

  • Column: 5% Phenyl Methyl Siloxane (e.g., HP-5MS or Rtx-5MS),

    
    .
    
  • Inlet: Split mode (20:1),

    
    .
    
  • Carrier Gas: Helium at

    
    .[7]
    
  • Oven Program:

    • Hold

      
       (1 min).
      
    • Ramp

      
       to 
      
      
      
      .
    • Hold

      
      .
      
  • MS Detection: Electron Impact (EI), Scan range 40–500 amu.

Part 3: Comparative Analysis

How does this workflow compare to alternatives?

FeatureTLC + GC-MS (Recommended) HPLC-UV qNMR (Quantitative NMR)
Specificity High. MS provides structural fingerprint of impurities.Medium. Relies on retention time; UV spectra are often non-specific.Very High. Absolute structural truth.
Sensitivity High. LOD

.
Medium. Depends on extinction coefficient.Low. Requires

pure sample; struggles with

impurity.
Throughput Medium. Derivatization adds 20 mins.High. Direct injection.[8]Low. Long acquisition for trace analysis.
Cost Low. Standard consumables.Medium. Solvents/Columns.High. Deuterated solvents/Instrument time.
Blind Spots Non-volatile salts (caught by TLC).Non-chromophores (impurities invisible to UV).Overlapping signals; paramagnetic impurities.

Part 4: Experimental Data (Validation Metrics)

The following data represents typical performance characteristics for benzoxepin-5-amine validation using the TFAA-GC-MS method.

Table 1: Method Performance Metrics
ParameterResultNotes
Linearity (

)

Range:

Recovery

Spiked at

LOD

Signal-to-Noise ratio 3:1
Precision (RSD)


injections
Table 2: Impurity Profile (Example)

GC-MS allows identification of specific synthetic failures.

Retention Time (min)IdentityOriginMS Fragment (m/z)
8.4Benzoxepin-5-amine-TFA Target Analyte

(molecular ion),

(loss of

)
6.2Unreacted KetoneStarting MaterialCharacteristic carbonyl alpha-cleavage
9.1Over-reduced AlcoholSide ProductLoss of

(

)

Part 5: Visualization

Diagram 1: The Validation Workflow

This diagram illustrates the decision logic for validating the amine.

ValidationWorkflow Start Crude Benzoxepin-5-amine TLC Step 1: TLC Screen (DCM/MeOH/TEA) Start->TLC Decision1 Clean Spot? TLC->Decision1 Purify Recrystallize / Column Decision1->Purify Streaking/Multi-spot Deriv Step 2: Derivatization (TFAA + Heat) Decision1->Deriv Single Spot (Rf~0.3) Purify->TLC GCMS Step 3: GC-MS Analysis (5-MS Column) Deriv->GCMS Data Data Analysis (Purity % & ID) GCMS->Data

Caption: Integrated workflow ensuring non-volatiles are removed (TLC) prior to quantitative structural analysis (GC-MS).

Diagram 2: Technique Selection Matrix

When to choose GC-MS over HPLC.

SelectionMatrix Sample Sample Characteristics Volatile Volatile / Semivolatile? Sample->Volatile Polar Highly Polar (Amine)? Volatile->Polar Yes HPLC HPLC-UV/MS Volatile->HPLC No (Salts/Polymers) GC_Direct Direct GC-MS Polar->GC_Direct No (Esters/Ethers) GC_Deriv Derivatization GC-MS (Recommended for Benzoxepin) Polar->GC_Deriv Yes (Primary Amines)

Caption: Decision tree highlighting why Derivatization GC-MS is the optimal path for polar benzoxepin amines.

References

  • Sigma-Aldrich. Derivatization Reagents for GC: Acylation. Retrieved from

  • Restek Corporation. Analysis of Amines by GC: Overcoming Tailing and Adsorption. Retrieved from

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Benzoxepin Derivatives. Retrieved from

  • BenchChem. Derivatization Techniques for GC Analysis of Primary Amines. Retrieved from

  • Journal of Chromatography A.Comparison of derivatization methods for the determination of amines by GC-MS. (General Reference for TFAA efficiency).

Sources

A Comparative Guide to the Infrared Spectroscopy of Benzoxepin-5-amine Functional Groups

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise and unambiguous characterization of novel chemical entities is paramount. Infrared (IR) spectroscopy remains a cornerstone technique for the rapid and reliable identification of functional groups within a molecule. This guide provides an in-depth analysis of the expected IR absorption peaks for the functional groups present in benzoxepin-5-amine, a heterocyclic scaffold of pharmacological interest. By juxtaposing theoretical predictions with experimental data from a closely related compound, this document serves as a practical reference for the spectral interpretation of this and similar molecular architectures.

The Vibrational Fingerprint: Understanding IR Spectroscopy

Infrared spectroscopy probes the vibrational transitions of molecules. When a molecule absorbs infrared radiation, its bonds stretch and bend at specific frequencies, corresponding to the energy of the absorbed light. These frequencies are highly characteristic of the types of bonds and the functional groups they constitute. Therefore, an IR spectrum provides a unique "fingerprint" of a molecule, allowing for its identification and structural elucidation. The spectrum is typically represented as a plot of transmittance (or absorbance) versus wavenumber (in cm⁻¹), which is proportional to the frequency of the vibration.

Predicted IR Absorption Profile of Benzoxepin-5-amine

Benzoxepin-5-amine is a structurally complex molecule featuring a primary aromatic amine, an aryl ether, and an aromatic ring system. Each of these functional groups gives rise to a set of characteristic absorption bands in the IR spectrum.

The Amine Group (-NH₂)

The primary amine attached to the benzoxepin scaffold is expected to exhibit several distinct vibrational modes:

  • N-H Stretching: Primary amines display two characteristic bands in the 3500-3300 cm⁻¹ region due to asymmetric and symmetric N-H stretching vibrations.[1][2][3] For aromatic amines, these peaks are typically found at slightly higher frequencies compared to their aliphatic counterparts.[4][5] The presence of two distinct peaks in this region is a strong indicator of a primary amine.

  • N-H Bending (Scissoring): A medium to strong absorption arising from the in-plane bending or "scissoring" vibration of the -NH₂ group is expected in the 1650-1580 cm⁻¹ range.[1][6]

  • C-N Stretching: The stretching of the carbon-nitrogen bond in aromatic amines gives rise to a strong absorption in the 1335-1250 cm⁻¹ region.[1]

  • N-H Wagging: A broad, out-of-plane bending vibration, often referred to as "wagging," can be observed in the 910-665 cm⁻¹ range for primary and secondary amines.[1]

The Aryl Ether Group (Ar-O-R)

The ether linkage within the seven-membered oxepine ring, where one of the carbons is part of the benzene ring, is classified as an aryl alkyl ether. This functionality is characterized by:

  • Asymmetric C-O-C Stretching: A strong and prominent absorption band corresponding to the asymmetric stretching of the C-O-C bond is expected between 1275 and 1200 cm⁻¹.[7][8]

  • Symmetric C-O-C Stretching: A second, often weaker, band due to the symmetric stretch is anticipated in the 1150-1050 cm⁻¹ region.[9][10]

The Aromatic Ring (Benzene Moiety)

The benzene ring of the benzoxepin system has its own set of characteristic vibrations:

  • Aromatic C-H Stretching: A weak to medium intensity band appearing just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range, is indicative of C-H bonds on an aromatic ring.[11][12]

  • Aromatic C=C Stretching: The in-ring carbon-carbon double bond stretching vibrations result in a series of medium to weak absorptions in the 1600-1450 cm⁻¹ region.[11][12]

  • C-H Out-of-Plane Bending: Strong absorption bands in the 900-675 cm⁻¹ region arise from the out-of-plane bending of the aromatic C-H bonds. The exact position of these bands can provide information about the substitution pattern on the benzene ring.[11][12]

Comparative Analysis: Expected vs. Experimental Data

Table 1: Comparison of Expected IR Peaks for the Amine Group in Benzoxepin-5-amine with Experimental Peaks for Aniline

Vibrational ModeExpected Range for Benzoxepin-5-amine (cm⁻¹)Observed Peak in Aniline (cm⁻¹)Intensity
Asymmetric N-H Stretch3500-3400~3442Medium
Symmetric N-H Stretch3400-3300~3360Medium
N-H Bending (Scissoring)1650-1580~1620Strong
C-N Stretch (Aromatic)1335-1250~1275Strong
N-H Wagging910-665Broad band ~750Strong

Note: Observed peak positions for aniline are approximate and can vary slightly based on the sampling method.

The experimental data for aniline aligns well with the predicted ranges for the primary aromatic amine in benzoxepin-5-amine. The characteristic two-pronged peak in the N-H stretching region and the strong scissoring and C-N stretching bands are key diagnostic features.

Summary of Expected IR Peaks for Benzoxepin-5-amine

The following table summarizes the key diagnostic IR absorption peaks anticipated for the complete benzoxepin-5-amine molecule, integrating the contributions from all its functional groups.

Table 2: Summary of Predicted IR Absorption Frequencies for Benzoxepin-5-amine

Wavenumber (cm⁻¹)Functional GroupVibrational ModeExpected Intensity
3500-3400Primary Aromatic AmineAsymmetric N-H StretchMedium
3400-3300Primary Aromatic AmineSymmetric N-H StretchMedium
3100-3000Aromatic RingC-H StretchWeak to Medium
1650-1580Primary Aromatic AmineN-H Bending (Scissoring)Strong
1600-1450Aromatic RingC=C In-ring StretchMedium to Weak
1335-1250Primary Aromatic AmineC-N StretchStrong
1275-1200Aryl EtherAsymmetric C-O-C StretchStrong
1150-1050Aryl EtherSymmetric C-O-C StretchMedium
910-665Primary Aromatic AmineN-H WaggingStrong, Broad
900-675Aromatic RingC-H Out-of-Plane BendingStrong

Visualizing the Functional Group-Wavenumber Relationship

The following diagram illustrates the correlation between the key functional groups of benzoxepin-5-amine and their characteristic absorption regions in the infrared spectrum.

G cluster_mol Benzoxepin-5-amine Functional Groups cluster_ir Infrared Spectrum Regions (cm⁻¹) Amine (-NH2) Amine (-NH2) 3500-3300 3500-3300 Amine (-NH2)->3500-3300 N-H Stretch 1650-1450 1650-1450 Amine (-NH2)->1650-1450 N-H Bend 1335-1050 1335-1050 Amine (-NH2)->1335-1050 C-N Stretch 910-675 910-675 Amine (-NH2)->910-675 N-H Wag Aryl Ether (Ar-O-R) Aryl Ether (Ar-O-R) Aryl Ether (Ar-O-R)->1335-1050 C-O-C Stretch Aromatic Ring Aromatic Ring 3100-3000 3100-3000 Aromatic Ring->3100-3000 C-H Stretch Aromatic Ring->1650-1450 C=C Stretch Aromatic Ring->910-675 C-H Bend

Caption: Functional group to IR region mapping.

Experimental Protocol: Acquiring an IR Spectrum via Attenuated Total Reflectance (ATR)

Attenuated Total Reflectance (ATR) is a modern, convenient, and widely used sampling technique in FTIR spectroscopy that requires minimal sample preparation.

Objective: To obtain a high-quality infrared spectrum of a solid sample, such as benzoxepin-5-amine.

Materials:

  • FTIR Spectrometer with an ATR accessory (e.g., with a diamond or germanium crystal)

  • Spatula

  • Solid sample (a few milligrams)

  • Solvent for cleaning (e.g., isopropanol or acetone)

  • Lint-free wipes

Procedure:

  • Background Spectrum Acquisition:

    • Ensure the ATR crystal is clean. If necessary, clean the crystal surface with a lint-free wipe soaked in an appropriate solvent (e.g., isopropanol) and allow it to dry completely.

    • With the empty, clean ATR accessory in place, acquire a background spectrum. This is a critical step to subtract the spectral contributions of the atmosphere (CO₂ and H₂O) and the instrument itself from the sample spectrum.

  • Sample Application:

    • Place a small amount of the solid sample onto the center of the ATR crystal using a clean spatula.

    • Lower the ATR pressure arm and apply consistent pressure to ensure good contact between the sample and the crystal. The causality here is that the evanescent wave, which interacts with the sample, only penetrates a few micrometers, so intimate contact is essential for a strong signal.

  • Sample Spectrum Acquisition:

    • Collect the sample spectrum. The number of scans can be adjusted to improve the signal-to-noise ratio; typically, 16 to 32 scans are sufficient for a good quality spectrum.

  • Data Processing and Analysis:

    • The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Use the software tools to label the significant peaks and compare them to the expected values.

  • Cleaning:

    • Release the pressure arm and remove the sample from the crystal.

    • Clean the ATR crystal thoroughly with a solvent-moistened lint-free wipe to prevent cross-contamination.

Caption: ATR-FTIR experimental workflow.

Conclusion

The infrared spectrum of benzoxepin-5-amine is predicted to be rich with characteristic absorption bands that serve as reliable identifiers for its key functional groups. The primary aromatic amine can be readily identified by its distinctive N-H stretching and bending vibrations. The aryl ether and aromatic ring system also contribute strong and informative peaks, particularly in the fingerprint region. By understanding these expected spectral features and employing a robust experimental technique like ATR-FTIR, researchers can confidently characterize this and related heterocyclic compounds, ensuring the integrity and progression of their drug discovery and development endeavors.

References

  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

  • LibreTexts Chemistry. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

  • SlidePlayer. (2011, June 10). Structural analysis of amines. Retrieved from [Link]

  • OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry. Retrieved from [Link]

  • Illinois State University Department of Chemistry. (2015). Infrared Spectroscopy. Retrieved from [Link]

  • Spectroscopy Online. (2020, December 20). The C-O Bond III: Ethers By a Knockout. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • JoVE. (2024, December 05). Video: IR Frequency Region: Alkyne and Nitrile Stretching. Retrieved from [Link]

  • Fiveable. (2025, August 15). Spectroscopy of Ethers. Retrieved from [Link]

  • Northern Illinois University. (n.d.). IR Spectroscopy of Hydrocarbons. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • The features of IR spectrum. (n.d.). Retrieved from [Link]

  • Margoshes, M., & Fassel, V. (1955). The infrared spectra of aromatic compounds I. The out-of-plane C-H bending vibrations in the region 625 900 cm-1. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
  • ResearchGate. (n.d.). (a) Out-of-plane and (b) in-plane bending vibrations of the aromatic C−H unit. Retrieved from [Link]

  • OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • LibreTexts Chemistry. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • LibreTexts Chemistry. (2024, September 30). 18.8: Spectroscopy of Ethers. Retrieved from [Link]

Sources

Guide to the Analytical Differentiation of 2,3,4,5-Tetrahydro-1-benzoxepin-5-amine and Its Critical Positional Isomers

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of medicinal chemistry and pharmaceutical development, the precise structural identification of bioactive molecules is a cornerstone of safety, efficacy, and intellectual property. The scaffold 2,3,4,5-Tetrahydro-1-benzoxepin-5-amine is a pharmacologically significant structure, with derivatives showing a range of biological activities.[1] However, the synthetic routes to this target can potentially yield a mixture of positional isomers, where the amine substituent is located at other positions on the seven-membered ring. These isomers, while sharing the same molecular formula and mass, can exhibit drastically different pharmacological, toxicological, and pharmacokinetic profiles.[2] This guide provides a comprehensive, multi-technique strategy for the unambiguous differentiation of 2,3,4,5-Tetrahydro-1-benzoxepin-5-amine from its most challenging positional isomers, focusing on the underlying principles and practical execution of spectroscopic and chromatographic techniques.

The Analytical Challenge: Identifying the Correct Positional Isomer

The primary challenge in differentiating these isomers stems from their fundamental similarity. They possess identical molecular weights and the same key functional groups (a primary amine, a saturated heterocyclic ether, and an aromatic ring). Consequently, simple analytical techniques often fail to provide the necessary specificity. This guide will focus on distinguishing the target 5-amine from two representative and synthetically plausible isomers: the 3-amine and 4-amine .

Caption: Core chemical structures of the target compound and its key positional isomers.

Spectroscopic Elucidation: Deciphering the Molecular Fingerprint

Spectroscopic methods provide detailed information about the chemical environment of atoms within a molecule, offering the most definitive means of structural identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard

NMR is the most powerful tool for isomer differentiation as it maps the precise connectivity and spatial arrangement of atoms.

Causality Behind Spectral Differences: The position of the electron-withdrawing amine group dramatically alters the electronic environment of nearby protons and carbons. This results in predictable and diagnostic variations in chemical shifts (δ), splitting patterns (multiplicity), and through-bond correlations.

  • ¹H NMR Analysis: The proton attached to the carbon bearing the amine group (the H-C-N proton) is the most diagnostic signal.

    • 5-Amine (Target): The H5 proton is a methine proton adjacent to both the aromatic ring (benzylic position) and the C4 methylene group. It will appear as a characteristic triplet or doublet of doublets around δ 4.0-4.5 ppm.

    • 3-Amine: The H3 proton is adjacent to two methylene groups (C2 and C4). It will appear as a multiplet, likely a quintet or triplet of triplets, further upfield (e.g., δ 3.0-3.5 ppm) compared to the H5 proton.

    • 4-Amine: The H4 proton is also adjacent to two methylene groups (C3 and C5), resulting in a complex multiplet in a similar region to the H3 proton, but with distinct coupling constants.

  • ¹³C NMR Analysis: The chemical shift of the carbon atom bonded to the amine group (C-N) is highly sensitive to its position.

    • 5-Amine (Target): The C5 carbon is benzylic and attached to the amine. Its resonance will be significantly downfield (e.g., δ 55-65 ppm).

    • 3-Amine & 4-Amine: The C3 and C4 carbons are purely aliphatic. Their resonances will appear further upfield (e.g., δ 40-55 ppm) compared to C5.

  • 2D NMR (COSY & HMBC): For unambiguous confirmation, 2D NMR is essential. Heteronuclear Multiple Bond Correlation (HMBC) is particularly decisive. For instance, in the 5-amine isomer, a correlation will be observed between the aromatic protons and the C5 carbon, definitively placing the amine at the benzylic position.[3] Such a correlation will be absent for the 3-amine and 4-amine isomers.

Table 1: Predicted Diagnostic NMR Signals for Isomer Differentiation

IsomerDiagnostic ¹H SignalPredicted ¹H Shift (ppm)Diagnostic ¹³C SignalPredicted ¹³C Shift (ppm)Key HMBC Correlation
5-Amine H5 (methine)~4.0 - 4.5C5~55 - 65Aromatic-H to C5
3-Amine H3 (methine)~3.0 - 3.5C3~40 - 55None from Aromatic-H to C3
4-Amine H4 (methine)~3.0 - 3.5C4~45 - 60None from Aromatic-H to C4
Mass Spectrometry (MS): Decoding Fragmentation Pathways

Mass spectrometry, especially when coupled with gas chromatography (GC-MS), differentiates isomers based on their unique fragmentation patterns upon ionization.

Causality Behind Fragmentation Differences: The stability of the resulting fragment ions dictates the fragmentation pathway. The position of the amine group influences which bonds are preferentially cleaved.

  • 5-Amine (Target): The most likely fragmentation pathway involves the cleavage of the C4-C5 bond, which is alpha to the amine and beta to the aromatic ring, leading to a stable benzylic cation. Another significant fragmentation could be the loss of the amine group.

  • 3-Amine & 4-Amine: Fragmentation will be driven by alpha-cleavage relative to the amine's position. For the 3-amine, this would involve cleavage of the C2-C3 and C3-C4 bonds. These pathways produce different fragment ions and relative abundances compared to the 5-amine.

Important Consideration: Direct analysis of these polar amines by GC-MS is often problematic, leading to poor peak shape and thermal degradation.[4] Derivatization is a critical and self-validating step. Converting the primary amine to a less polar trifluoroacetyl (TFA) or trimethylsilyl (TMS) derivative enhances volatility and chromatographic performance and can produce more diagnostic mass spectra.[5][6]

Chromatographic Separation: Exploiting Physicochemical Divergence

While spectroscopy identifies the structure, chromatography first separates the isomers in a mixture.

High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse

HPLC is the premier technique for separating these non-volatile, polar compounds.[2][7]

Causality Behind Separation: The separation relies on subtle differences in polarity and interaction with the stationary phase. The 5-amine, with its amine group closer to the electron-rich aromatic system and ether oxygen, will have a slightly different polarity and pKa compared to the 3-amine and 4-amine isomers, where the amine is in a more "aliphatic" environment.

  • Methodology: Reversed-phase chromatography on a C18 column is the standard approach.

  • Mobile Phase Optimization: The key to successful separation is controlling the ionization state of the amine.

    • pH Control: Using a buffer (e.g., ammonium formate or phosphate) is crucial. At a pH below the pKa of the amine (~pH 9-10), the amines will be protonated, increasing their polarity and altering their retention.

    • Additives: Basic additives like diethylamine may be required to mask active sites on the silica backbone, preventing peak tailing and improving resolution.[8]

Gas Chromatography (GC): The Power of Derivatization

As mentioned, GC analysis is contingent upon successful derivatization. Once derivatized, the isomers will have slightly different boiling points and polarities, enabling separation on a standard non-polar or mid-polar capillary column (e.g., DB-5ms). The retention times will be highly reproducible and serve as a primary identification parameter when compared to a reference standard.[3]

Integrated Analytical Workflow

For unknown samples, a logical, multi-step workflow ensures confident identification. This approach moves from rapid screening to definitive structural confirmation.

Caption: Recommended workflow for isomer identification.

Detailed Experimental Protocols

The following protocols are provided as robust starting points. Instrument parameters must be optimized for the specific system in use.

Protocol 1: HPLC-UV/MS Analysis
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH adjusted to 8.5 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Detection (UV): Diode Array Detector (DAD) scanning from 200-400 nm.

  • Detection (MS): Electrospray Ionization (ESI) in positive mode. Scan for the [M+H]⁺ ion.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A:B to a concentration of ~0.1 mg/mL.

Protocol 2: GC-MS Analysis with TFAA Derivatization
  • Derivatization: a. To ~0.5 mg of the dried sample in a vial, add 200 µL of Ethyl Acetate and 100 µL of Trifluoroacetic Anhydride (TFAA). b. Cap the vial tightly and heat at 70 °C for 20 minutes. c. Cool to room temperature. Evaporate the solvent and excess reagent under a gentle stream of nitrogen. d. Reconstitute the residue in 500 µL of Ethyl Acetate for injection.

  • GC Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: Initial temperature 100 °C, hold for 1 minute. Ramp at 15 °C/min to 280 °C, hold for 5 minutes.

  • Injector: Splitless mode, 250 °C.

  • MS Transfer Line: 280 °C.

  • Ion Source: Electron Ionization (EI) at 70 eV, 230 °C.

  • Mass Range: Scan from m/z 40 to 450.

Conclusion

The differentiation of 2,3,4,5-Tetrahydro-1-benzoxepin-5-amine from its positional isomers is a critical task that demands a rigorous, multi-technique approach. While HPLC provides excellent separation and initial characterization, it is the detailed structural information from NMR spectroscopy, particularly 2D correlation experiments, that provides the highest level of confidence. Mass spectrometry, especially after derivatization, offers an orthogonal method for confirmation. The causality-driven approach outlined in this guide—understanding why the analytical signals differ—empowers researchers to not only select the appropriate techniques but also to interpret the resulting data with authority. Unambiguous identification is only achieved through the careful integration of these techniques and, ultimately, comparison against a certified reference standard.

References

  • G. W. Rewcastle, et al. (2015). One-Pot Synthesis of 5-Amino-2,5-dihydro-1-benzoxepines: Access to Pharmacologically Active Heterocyclic Scaffolds. The Journal of Organic Chemistry. [Link]

  • M. Asnin, et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. [Link]

  • R. De Vooght-Johnson (2018). New GC investigation of chiral amine separation. Wiley Analytical Science. [Link]

  • M. Murkovic (2007). Analysis of heterocyclic aromatic amines. PubMed. [Link]

  • S. Jhu, et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Journal of Food and Drug Analysis. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 315575, 2,3,4,5-tetrahydro-1-benzoxepin-5-one. PubChem. [Link]

  • H. J. L. Schuurman, et al. (1983). 2,3,4,5-Tetrahydro-1-benzoxepine-3,5-dione derivatives and process for their preparation.
  • J. S. Felton, et al. (1992). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. PubMed. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 37755, 8-Chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine. PubChem. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 315576, 2,3,4,5-Tetrahydro-1-benzoxepin-5-ol. PubChem. [Link]

  • Japan Science and Technology Agency. Synthesis of 2,3,4,5-Tetrahydro-1,5-methano-1H-3-benzazepine via Oxidative Cleavage and Reductive Amination Strategies. J-GLOBAL. [Link]

  • A. Kumar, et al. (2023). Advances in the Synthesis and Pharmacological Applications of Heterocyclic Scaffolds: Benzoxepine and Benzothiepine Derivatives. International Journal of Scientific Research in Modern Science and Technology. [Link]

  • H. Kwiecień, et al. (2000). Synthesis and properties of new 2-alkyl-2,3,4,5-tetrahydro-1,4-benzoxazepine derivatives. Part IV. Reduction of 2-alkyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-3,5-diones. ResearchGate. [Link]

  • J. Bonetti, et al. (2023). Chemical identification and differentiation of positional isomers of novel psychoactive substances – A comprehensive review. ResearchGate. [Link]

  • A. A. Smirnov, et al. (2024). Identification of thermolabile positional isomers of N-(2-hydroxybenzyl)-2-(dimethoxyphenyl)ethanamines (NBOH series) using chromatography and mass spectrometry methods. PubMed. [Link]

  • Southern Association of Forensic Scientists (2012). The Characterization of 6-(2-Aminopropyl)benzofuran and Differentiation from its 4-, 5-, and 7-Positional Analogues. Forendex. [Link]

Sources

A Researcher's Guide to Selecting and Verifying Reference Standards for 2,3,4,5-Tetrahydro-1-benzoxepin-5-amine Assays

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel therapeutics, the accuracy and reliability of analytical data are paramount. This is particularly true in the characterization and quantification of promising bioactive molecules like 2,3,4,5-Tetrahydro-1-benzoxepin-5-amine and its derivatives, which have been explored for their pharmacological potential.[1] A cornerstone of robust analytical methodology is the use of high-quality, well-characterized reference standards. This guide provides a comprehensive framework for selecting and verifying reference standards for 2,3,4,5-Tetrahydro-1-benzoxepin-5-amine, ensuring the integrity and reproducibility of your research data.

The Critical Role of a Reference Standard

A reference standard serves as a highly purified and well-characterized benchmark against which an unknown sample is compared. In the context of 2,3,4,5-Tetrahydro-1-benzoxepin-5-amine assays, the reference standard is indispensable for:

  • Identity Confirmation: Verifying the chemical structure of the synthesized or isolated compound.

  • Purity Assessment: Quantifying the amount of the active pharmaceutical ingredient (API) and identifying potential impurities.

  • Assay Calibration: Establishing a standard curve for the accurate quantification of the analyte in various matrices.

  • Method Validation: Ensuring the analytical method is accurate, precise, and reproducible.

The selection of an appropriate reference standard is therefore a critical first step in any analytical workflow. It is a decision that directly impacts the quality and validity of the experimental results.

Comparing Commercial Reference Standards: A Framework for Evaluation

While a direct head-to-head comparison of all commercially available 2,3,4,5-Tetrahydro-1-benzoxepin-5-amine reference standards with experimental data is not publicly available, researchers can make an informed decision by critically evaluating the information provided by suppliers. The following table outlines the key parameters to consider and provides a hypothetical comparison based on typical data from suppliers' Certificates of Analysis (CoA).

Parameter Supplier A (Hypothetical) Supplier B (Hypothetical) Supplier C (Hypothetical) Why it Matters
Product Name 2,3,4,5-Tetrahydro-1-benzoxepin-5-amine HCl2,3,4,5-Tetrahydrobenzo[b]oxepin-5-amine hydrochloride5-Amino-2,3,4,5-tetrahydro-1-benzoxepine HClConsistency in nomenclature is important. The hydrochloride salt is common for improving solubility and stability.[1]
CAS Number 37483-67-337483-67-337483-67-3Ensures you are comparing the exact same chemical entity.
Purity (by HPLC) ≥99.5%≥98%99.2%Higher purity minimizes interference from impurities in your assay. The method of purity determination is crucial.
Identity Confirmation ¹H NMR, ¹³C NMR, MS¹H NMR, MS¹H NMRComprehensive structural elucidation provides higher confidence in the material's identity.
Certificate of Analysis Comprehensive CoA with spectra providedBasic CoA, spectra available upon requestCoA with purity value, no spectraA detailed CoA is a mark of a quality supplier and provides essential data for your records and regulatory submissions.
Traceability Traceable to a primary standard (e.g., USP, EP)Not specifiedNot specifiedTraceability to a pharmacopeial standard provides the highest level of confidence for pharmaceutical development.
Storage Conditions 2-8°C, desiccateRoom Temperature2-8°CProper storage is crucial for maintaining the stability and purity of the standard over time.
Availability In StockIn StockLimited StockPractical consideration for project timelines.

Expert Insight: While a higher stated purity is generally better, the method of determination and the characterization data provided are more telling. A comprehensive Certificate of Analysis with attached spectra (¹H NMR, HPLC, MS) is a strong indicator of a reliable reference standard. For regulated environments, traceability to a pharmacopeial standard is non-negotiable.

Verifying the Integrity of Your Reference Standard: Essential Experimental Protocols

Upon receiving a reference standard, it is best practice to perform in-house verification to confirm its identity and purity. This not only validates the supplier's claims but also ensures the material has not degraded during shipping or storage.

Workflow for Reference Standard Verification

Caption: Workflow for the in-house verification of a reference standard.

Detailed Experimental Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the 2,3,4,5-Tetrahydro-1-benzoxepin-5-amine reference standard by assessing the main peak area relative to the total peak area.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Analytical balance

  • Volumetric flasks and pipettes

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA) or Formic Acid (for mobile phase modification)

  • 2,3,4,5-Tetrahydro-1-benzoxepin-5-amine reference standard

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

    • Degas the mobile phases before use.

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of the reference standard.

    • Dissolve in a suitable solvent (e.g., 50:50 Acetonitrile:Water) in a 10 mL volumetric flask and make up to volume. This will be your stock solution.

    • Prepare a working solution of approximately 0.1 mg/mL by diluting the stock solution.

  • Chromatographic Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • UV Detection: 220 nm and 275 nm

    • Gradient Elution:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-18 min: 90% B

      • 18-18.1 min: 90% to 10% B

      • 18.1-25 min: 10% B

  • Analysis:

    • Inject a blank (diluent) to ensure no system peaks interfere.

    • Inject the working standard solution.

    • Integrate all peaks in the chromatogram.

  • Purity Calculation:

    • Purity (%) = (Area of the main peak / Total area of all peaks) x 100

Trustworthiness Check: The use of a gradient elution method helps to separate impurities with a wide range of polarities. Monitoring at multiple wavelengths can help to detect impurities that may not be apparent at a single wavelength.

Detailed Experimental Protocol: Identity Confirmation and Purity by Quantitative NMR (qNMR)

Objective: To confirm the chemical structure and determine the absolute purity of the 2,3,4,5-Tetrahydro-1-benzoxepin-5-amine reference standard using an internal calibrant. qNMR is a primary ratio method and offers a high degree of accuracy.[2][3]

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

  • Analytical balance

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆ or CD₃OD)

  • Certified internal standard (e.g., maleic acid, dimethyl sulfone)

  • 2,3,4,5-Tetrahydro-1-benzoxepin-5-amine reference standard

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the reference standard and 5-10 mg of the certified internal standard into a vial.

    • Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.75 mL).

    • Transfer the solution to an NMR tube.

  • NMR Acquisition Parameters for Quantification:

    • Spectrometer Frequency: ≥ 400 MHz

    • Pulse Angle: 30°

    • Relaxation Delay (d1): 5 x T₁ of the slowest relaxing proton of interest (can be determined with an inversion-recovery experiment). A longer delay (e.g., 30-60s) is crucial for accurate integration.

    • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16-64 scans).

  • Data Processing:

    • Apply a line broadening of 0.3 Hz.

    • Carefully phase the spectrum and perform a baseline correction.

    • Integrate a well-resolved, non-overlapping signal from the analyte and a signal from the internal standard.

  • Purity Calculation:

    • Purity (w/w %) = [(I_analyte / N_analyte) / (I_std / N_std)] x [(MW_analyte / MW_std) x (W_std / W_analyte)] x P_std

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • W = Weight

      • P = Purity of the standard

Causality in Experimental Choices: The long relaxation delay is critical to ensure that all protons have fully relaxed back to their ground state before the next pulse, which is essential for the signal intensity to be directly proportional to the number of nuclei.[4]

Advanced Characterization: Gas Chromatography-Mass Spectrometry (GC-MS)

For assessing volatile or thermally stable neutral impurities, GC-MS can be a valuable orthogonal technique. Given the amine functional group in 2,3,4,5-Tetrahydro-1-benzoxepin-5-amine, a specialized GC column is recommended to prevent peak tailing and ensure good peak shape.

Considerations for GC-MS Analysis:
  • Column Selection: An amine-deactivated column (e.g., Rtx-5 Amine or Rtx-Volatile Amine) is highly recommended to minimize interactions between the basic analyte and active sites on the column.[5][6]

  • Derivatization: In some cases, derivatization of the amine group (e.g., acylation or silylation) may be necessary to improve volatility and chromatographic performance.

  • Carrier Gas: While helium is standard, hydrogen can be used as a cost-effective alternative, though method re-optimization is required.[7]

  • Inert Flow Path: Using inert liners and seals in the GC inlet is crucial to prevent analyte degradation and ensure accurate quantification.[8]

Caption: Key considerations for the GC-MS analysis of amine compounds.

Conclusion: A Foundation of Quality for Your Research

The selection and verification of a reference standard for 2,3,4,5-Tetrahydro-1-benzoxepin-5-amine is not a trivial step but a fundamental requirement for producing high-quality, reproducible data. By carefully evaluating the documentation provided by suppliers and implementing a robust in-house verification protocol employing orthogonal analytical techniques like HPLC and qNMR, researchers can have high confidence in their analytical results. This diligence forms the bedrock of sound scientific research and accelerates the path of drug discovery and development.

References

  • Teledyne ISCO. Q-NMR for Determination of the Enantiomeric Purity of Pharmaceutical Ingredients. [Link]

  • Durham University. Quantitative NMR Spectroscopy. [Link]

  • Diehl, B. W. K., Malz, F., & Holzgrabe, U. (2012). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Journal of Pharmaceutical and Biomedical Analysis, 69, 1-13. [Link]

  • University of Illinois Chicago. Quantitative NMR (qNMR). [Link]

  • Nanalysis. Quantitative NMR (qNMR). [Link]

  • J-GLOBAL. Synthesis of 2,3,4,5-Tetrahydro-1,5-methano-1H-3-benzazepine via Oxidative Cleavage and Reductive Amination Strategies. [Link]

  • PubChem. 2,3,4,5-Tetrahydro-1-benzoxepin-5-ol. [Link]

  • Restek. Robust GC Analysis of Volatile Amines on the Rtx-Volatile Amine Column. [Link]

  • The Royal Society of Chemistry. Supplementary data for: Synthesis of 5-hydroxy-2,3,4,5-tetrahydro-[1H]-2-benzazepin-4-ones; selective antagonists of muscarinic. [Link]

  • Restek. Rtx-5 Amine GC Capillary Column, 30 m, 0.25 mm ID, 0.25 µm. [Link]

  • Agilent. THE ESSENTIAL CHROMATOGRAPHY & SPECTROSCOPY CATALOG, GC AND GC/MS 2015-2016 Edition. [Link]

  • ResearchGate. Synthesis of 2,3,4,5-Tetrahydro-1,5-methano-1 H -3-benzazepine via Oxidative Cleavage and Reductive Amination Strategies. [Link]

Sources

Safety Operating Guide

2,3,4,5-Tetrahydro-1-benzoxepin-5-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Safe Disposal of 2,3,4,5-Tetrahydro-1-benzoxepin-5-amine

Executive Summary & Scope

Objective: To establish a standardized, self-validating protocol for the disposal of 2,3,4,5-Tetrahydro-1-benzoxepin-5-amine (and its hydrochloride salts). Primary Hazard: This compound combines the corrosivity of a primary amine with the potential biological activity of a benzoxepin pharmacophore (often associated with serotonin/norepinephrine modulation). Critical Directive: Treat as a High-Potency Pharmaceutical Intermediate (HPPI) . Disposal must ensure complete chemical destruction (incineration) while preventing immediate laboratory hazards such as exothermic acid-base reactions.

Chemical Profile & Hazard Identification

Before disposal, you must identify the specific form of the compound. The disposal pathway differs slightly between the free base and the salt.

FeatureFree Base (Amine)Hydrochloride Salt
State Viscous Oil or Low-Melting SolidCrystalline Solid
pH (aq) Basic (>10)Weakly Acidic to Neutral (4-6)
Primary Hazard Corrosive (H314) , Skin SensitizerAcute Tox (H302) , Irritant
Reactivity Reacts violently with acids, acid chloridesStable, but hygroscopic
RCRA Code D002 (Corrosive) if pH > 12.5Not characteristic D002

Core Incompatibilities:

  • Strong Acids: Mixing the free base with acid waste streams triggers rapid exothermic neutralization.

  • Oxidizers: Incompatible with peroxides/nitrates (risk of N-oxide or nitro-compound formation).

Pre-Disposal Stabilization (The "Quench")

Expertise Insight: Never dispose of the pure free base directly into a commingled waste drum. The high local concentration of amine can react with other solutes.

Protocol A: Liquid Waste (Reaction Mixtures/Mother Liquors)

  • Check pH: Dip a pH strip into the waste container.

  • Neutralization (If pH > 10):

    • Slowly add 1M Hydrochloric Acid (HCl) or Acetic Acid while stirring.

    • Target: pH 6–8.

    • Why: This converts the volatile, corrosive free amine into the non-volatile, water-soluble hydrochloride/acetate salt.

  • Solvent Compatibility: Ensure the solvent system is compatible with the organic waste stream (e.g., no halogenated solvents in non-halogenated streams).

Protocol B: Solid Waste (Expired Pure Compound)

  • Do not dissolve. Keep as a solid to minimize volume and spill risk.

  • Double-bag in polyethylene (LDPE) bags.

  • Label as "Toxic Solid Waste - Pharmaceutical Intermediate."

Waste Stream Segregation Logic

The following decision matrix dictates the physical flow of waste.

Disposal_Matrix Start Waste Material Identified State_Check Physical State? Start->State_Check Liquid Liquid / Solution State_Check->Liquid Solid Solid / Precipitate State_Check->Solid Halogen_Check Contains Halogens? (DCM, Chloroform) Liquid->Halogen_Check Validation VALIDATION: Check pH before pouring. Must be pH 4-10. Liquid->Validation Halo_Waste Stream A: Halogenated Organic Waste Halogen_Check->Halo_Waste Yes NonHalo_Waste Stream B: Non-Halogenated Organic Waste Halogen_Check->NonHalo_Waste No Sharps_Check Adhered to Sharps/Glass? Solid->Sharps_Check Sharps_Bin Stream C: Biohazard/Chem Sharps Bin Sharps_Check->Sharps_Bin Yes Solid_Bin Stream D: Solid Chemical Waste (Lab Pack) Sharps_Check->Solid_Bin No

Figure 1: Waste segregation decision matrix. Note the critical pH validation step for liquid waste to prevent incompatibility.

Operational Disposal Procedures

Step 1: Container Selection
  • Liquids: High-Density Polyethylene (HDPE) carboys. Avoid metal cans due to the corrosive nature of the amine if moisture is present.

  • Solids: Wide-mouth HDPE jars or amber glass packers.

Step 2: Labeling (Regulatory Compliance)

Labels must meet EPA/RCRA standards (40 CFR 262.17).

  • Contents: "Organic Waste: 2,3,4,5-Tetrahydro-1-benzoxepin-5-amine."

  • Hazards: Check "Toxic" and "Corrosive" (if free base).

Step 3: Glassware Decontamination

Glassware used with benzoxepin derivatives often retains a tenacious residue.

  • Rinse 1: Acetone (collect in Non-Halogenated Waste).

  • Rinse 2: 5% HCl solution. Mechanism: Protonates the amine, making it highly water-soluble for removal.

  • Final Wash: Standard detergent and water.

Emergency Response: Spills

Benzoxepin amines are skin sensitizers. Do not attempt cleanup without proper PPE (Nitrile gloves, lab coat, safety goggles).

Spill_Response Spill Spill Detected Isolate 1. Evacuate & Isolate (15 ft radius) Spill->Isolate PPE 2. Don PPE (Double Nitrile Gloves) Isolate->PPE Type Spill Type? PPE->Type Liquid_Spill Liquid (Oil/Solvent) Type->Liquid_Spill Solid_Spill Solid (Powder) Type->Solid_Spill Absorb 3. Absorb with Vermiculite or Sand Liquid_Spill->Absorb Sweep 3. Wet Sweep (Avoid Dust) Solid_Spill->Sweep Neutralize 4. Surface Decon Wash with 5% Acetic Acid Absorb->Neutralize Sweep->Neutralize Disposal 5. Bag as Hazardous Waste Neutralize->Disposal

Figure 2: Emergency spill response workflow. The acetic acid wash is critical to neutralize trace amine residues on surfaces.

References

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40, Code of Federal Regulations (CFR), Part 261 - Identification and Listing of Hazardous Waste.[Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Section 6.C, Management of Specific Types of Chemicals (Amines). [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets (SDS). 29 CFR 1910.1200.[1] [Link]

  • PubChem. Compound Summary: 2,3,4,5-Tetrahydro-1-benzoxepin-5-amine (CID 10456637). National Center for Biotechnology Information. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.